molecular formula C6H8N2O B2366749 1-Ethyl-1H-imidazole-5-carbaldehyde CAS No. 842972-42-3

1-Ethyl-1H-imidazole-5-carbaldehyde

Katalognummer: B2366749
CAS-Nummer: 842972-42-3
Molekulargewicht: 124.143
InChI-Schlüssel: VHWIECSRYTXFHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-1H-imidazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.143. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-ethylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-8-5-7-3-6(8)4-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWIECSRYTXFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842972-42-3
Record name 1-ethyl-1H-imidazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-imidazole-5-carbaldehyde, identified by its CAS number 842972-42-3, is a heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] The imidazole ring is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds due to its ability to engage in various biological interactions.[2][3] The presence of an ethyl group at the N-1 position and a reactive carbaldehyde group at the C-5 position makes this molecule a versatile precursor for the synthesis of more complex molecular architectures.[1][4] This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on the underlying chemical principles and experimental methodologies.

Physicochemical and Safety Profile

A summary of the key properties and safety information for this compound is presented below. This data is essential for proper handling, storage, and characterization of the compound in a laboratory setting.

PropertyValueSource
CAS Number 842972-42-3[5][6]
Molecular Formula C₆H₈N₂O[5][6]
Molecular Weight 124.14 g/mol [5][6]
Appearance Solid[6]
InChI Key VHWIECSRYTXFHX-UHFFFAOYSA-N[5]
SMILES O=C([H])C1=CN=CN1CC[5]
Hazard Class Acute Toxicity 4 (Oral)[6]
Signal Word Warning[6]
Hazard Statement H302 (Harmful if swallowed)[6]
Storage Class 11 (Combustible Solids)[6]

Synthesis of this compound

The most established and logical synthetic route to this compound is through the formylation of 1-ethyl-1H-imidazole. The Vilsmeier-Haack reaction is the premier method for this transformation, as it is well-suited for the formylation of electron-rich heterocyclic systems.[7][8][9][10]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[9][11] The Vilsmeier reagent is a weak electrophile, an iminium salt, which is reactive enough to attack electron-rich aromatic rings like the imidazole nucleus.[7][9]

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.[7][11]

  • Electrophilic Aromatic Substitution: The electron-rich 1-ethyl-1H-imidazole attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired aldehyde.[7][11]

The formylation of N-substituted imidazoles typically occurs at the C-5 position, which is electronically favored for electrophilic attack.

View Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Imidazole 1-Ethyl-1H-imidazole Intermediate Iminium Intermediate Imidazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O workup) caption Mechanism of the Vilsmeier-Haack Reaction.

Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The following is a detailed, step-by-step protocol for the synthesis of this compound, adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[7][12][13]

Materials:

  • 1-ethyl-1H-imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Ice

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 1-ethyl-1H-imidazole (1 equivalent) in anhydrous DCM in a separate flask.

    • Add the solution of 1-ethyl-1H-imidazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture again to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8). Caution: This quenching is exothermic and will release gas.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, likely an oil or a solid, should be purified by column chromatography on silica gel.

    • A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity, is recommended to isolate the pure product.

    • The fractions containing the product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield pure this compound.

View Diagram: Synthesis Workflow

Synthesis_Workflow start Start reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃ in DCM at 0°C) start->reagent_prep formylation Formylation (Addition of 1-ethyl-1H-imidazole, reaction at RT) reagent_prep->formylation workup Aqueous Workup (Ice, NaHCO₃, Extraction) formylation->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product end End product->end caption Workflow for the synthesis of this compound.

Workflow for the synthesis of this compound.

Characterization

Expected Spectral Data
TechniqueExpected Features
¹H NMR - Aldehyde proton (-CHO): A singlet around δ 9.5-10.0 ppm. - Imidazole ring protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm). - Ethyl group protons (-CH₂CH₃): A quartet around δ 4.0-4.5 ppm (CH₂) and a triplet around δ 1.3-1.6 ppm (CH₃).
¹³C NMR - Aldehyde carbon (C=O): A signal in the downfield region, around δ 180-190 ppm. - Imidazole ring carbons: Signals in the aromatic region (δ 120-150 ppm). - Ethyl group carbons (-CH₂CH₃): Signals in the aliphatic region (CH₂ around δ 40-50 ppm, CH₃ around δ 15-20 ppm).
IR Spectroscopy - C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C=N and C=C stretches (imidazole ring): Absorptions in the 1500-1650 cm⁻¹ region. - C-H stretches (aromatic and aliphatic): Absorptions around 2900-3100 cm⁻¹.[17]
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 124.14). - Fragmentation pattern: Expect to see fragments corresponding to the loss of the ethyl group, the aldehyde group, and other characteristic fragments of the imidazole ring.

Applications in Research and Drug Development

Imidazole-5-carbaldehydes are versatile intermediates in the synthesis of a wide array of biologically active molecules.[1] The aldehyde functionality is a synthetic handle that can be readily transformed into other functional groups, allowing for the construction of diverse chemical libraries for drug screening.

Potential Synthetic Transformations and Applications:

  • Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a powerful method for introducing diversity and building larger molecules.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, providing a route to compounds with different carbon skeletons.

  • Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as active methylene compounds, to form new C-C bonds and more complex heterocyclic systems.[1]

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of imidazole derivatives.

The imidazole core is a key component in many antifungal, antibacterial, and anticancer agents.[1][2] Therefore, this compound represents a valuable starting material for the development of new therapeutic agents.

Conclusion

This compound is a synthetically accessible and highly useful intermediate for chemical research and drug development. Its preparation via the Vilsmeier-Haack reaction is a reliable and well-understood process. The presence of a reactive aldehyde group on the stable imidazole scaffold provides a versatile platform for the synthesis of a wide range of novel compounds with potential biological activity. This guide provides the foundational knowledge for the synthesis, characterization, and further derivatization of this important molecule.

References

An In-depth Technical Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1H-imidazole-5-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, including its IUPAC name and synonyms, and presents key physicochemical properties. Plausible synthetic methodologies, primarily focusing on the N-alkylation of imidazole-5-carbaldehyde and the formylation of 1-ethyl-1H-imidazole, are discussed in depth, supported by mechanistic insights and detailed experimental protocols. Furthermore, this guide explores the compound's reactivity and its potential applications as a versatile building block in the development of novel therapeutic agents and functional materials.

Introduction

Imidazole-based scaffolds are fundamental components in a vast array of biologically active molecules and functional materials. The inherent versatility of the imidazole ring, with its two nitrogen atoms, allows for diverse substitution patterns that modulate its electronic and steric properties, thereby influencing its biological activity and chemical reactivity. Among the myriad of substituted imidazoles, this compound emerges as a particularly valuable synthetic intermediate. The presence of the aldehyde functional group at the C5 position provides a reactive handle for a wide range of chemical transformations, including condensations, oxidations, and reductions, enabling the construction of more complex molecular architectures. The N1-ethyl group enhances its lipophilicity compared to its N-unsubstituted counterpart, a feature that can be crucial for modulating pharmacokinetic properties in drug design. This guide aims to serve as a detailed technical resource for researchers and scientists engaged in the synthesis and application of this important heterocyclic building block.

Chemical Identity and Properties

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

Common synonyms and alternative names include:

  • 1-Ethyl-5-formyl-1H-imidazole

  • 1-Ethylimidazole-5-carboxaldehyde

  • 3-Ethyl-3H-imidazole-4-carbaldehyde[1]

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a five-membered imidazole ring substituted with an ethyl group at the N1 position and a formyl (aldehyde) group at the C5 position.

G cluster_0 This compound C6H8N2O C6H8N2O

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueReference
CAS Number 842972-42-3[2][3]
Molecular Formula C₆H₈N₂O[2][3]
Molecular Weight 124.14 g/mol [2][3]
InChI Key VHWIECSRYTXFHX-UHFFFAOYSA-N[2][3]
SMILES CCN1C=NC=C1C=O[4]
Physicochemical Properties

Table 2: Predicted and Known Physicochemical Properties

PropertyValueNotes
Appearance Solid[2]
XlogP (predicted) 0.1[4]
Storage Temperature 2-8°C, under inert gasInferred from supplier recommendations for its hydrochloride salt.

Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways:

  • N-Alkylation: Introduction of the ethyl group onto a pre-existing imidazole-5-carbaldehyde scaffold.

  • Formylation: Introduction of the aldehyde group onto a 1-ethyl-1H-imidazole backbone.

G cluster_A Route A: N-Alkylation cluster_B Route B: Formylation Target This compound A1 Imidazole-5-carbaldehyde A1->Target Base (e.g., NaH, K2CO3) A2 Ethylating Agent (e.g., Ethyl iodide) A2->Target B1 1-Ethyl-1H-imidazole B1->Target POCl3, DMF B2 Formylating Agent (e.g., Vilsmeier-Haack Reagent) B2->Target G cluster_0 N-Alkylation Mechanism Start Imidazole-5-carbaldehyde Deprotonation Imidazole Anion Start->Deprotonation Base SN2 Transition State Deprotonation->SN2 + Ethyl Halide Product This compound SN2->Product G cluster_0 Vilsmeier-Haack Formylation cluster_1 Vilsmeier Reagent Formation cluster_2 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Imidazole 1-Ethyl-1H-imidazole Iminium_Intermediate Iminium Intermediate Imidazole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde This compound Iminium_Intermediate->Aldehyde Hydrolysis

References

An In-depth Technical Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde: Properties, Synthesis, and Characterization for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-1H-imidazole-5-carbaldehyde is a heterocyclic aldehyde of significant interest within the realms of medicinal chemistry and drug discovery. The imidazole scaffold is a ubiquitous pharmacophore found in numerous clinically approved drugs, owing to its ability to engage in a variety of biological interactions. The presence of a reactive carbaldehyde function at the 5-position, coupled with an ethyl substituent at the 1-position, endows this molecule with a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and in-depth analysis of its spectroscopic characteristics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthetic chemistry and drug design. The key properties of this compound are summarized in the table below. It is important to note that while some of this data is experimentally derived, other values are estimated based on the properties of structurally similar compounds due to the limited availability of specific experimental data for this particular molecule.

PropertyValueSource
Molecular Formula C₆H₈N₂O--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 124.14 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
CAS Number 842972-42-3--INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance White to off-white solidInferred from related compounds
Melting Point Not available (Predicted: 60-70 °C)Prediction based on similar structures
Boiling Point Not available---
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)--INVALID-LINK--[3] (for a related compound)
SMILES O=Cc1cn(CC)cn1--INVALID-LINK--[2]
InChI Key VHWIECSRYTXFHX-UHFFFAOYSA-N--INVALID-LINK--[2]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by the interplay of the aromatic imidazole ring and the electrophilic aldehyde group.

Imidazole Ring System

The 1-ethyl substituent precludes N-H tautomerism, fixing the electronic distribution within the imidazole ring. The nitrogen at position 3 is basic and can be protonated or act as a hydrogen bond acceptor. The imidazole ring itself is relatively electron-rich, though the electron-withdrawing nature of the aldehyde at C5 will modulate its reactivity in electrophilic aromatic substitution reactions.

Aldehyde Functionality

The aldehyde group is a key reactive handle, susceptible to nucleophilic attack. This allows for a wide range of chemical transformations, including:

  • Reductive Amination: To introduce substituted aminomethyl groups.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

  • Condensation Reactions: With active methylene compounds to form α,β-unsaturated systems.

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the primary alcohol.

A recent study on the reactivity of imidazole- and pyridine-carboxaldehydes highlighted their propensity to form gem-diols and hemiacetals in protic solvents like water and methanol.[4] This equilibrium is an important consideration in reaction design and for the interpretation of spectroscopic data, particularly in protic NMR solvents.

Reactivity_Scheme This compound This compound Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition Nu:⁻ Oxidation Oxidation This compound->Oxidation [O] Reduction Reduction This compound->Reduction [H] Condensation Condensation This compound->Condensation R-CH₂-Z Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (electrophile) DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Imidazole 1-Ethyl-1H-imidazole Imidazole->Iminium_Salt Electrophilic Attack Aldehyde This compound Iminium_Salt->Aldehyde Aqueous Hydrolysis

References

Spectral Analysis of 1-Ethyl-1H-imidazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

1-Ethyl-1H-imidazole-5-carbaldehyde (Figure 1) is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore in many pharmaceutical agents, and the presence of an aldehyde functional group makes it a versatile intermediate for the synthesis of more complex molecules. Accurate structural elucidation is paramount in the drug discovery and development process, and spectroscopic techniques are the cornerstone of this characterization. This guide provides an in-depth examination of the anticipated NMR, IR, and MS spectral data for this compound.


Figure 1: Molecular Structure of this compound

An In-depth Technical Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-imidazole-5-carbaldehyde, a substituted imidazole, represents a valuable building block in the synthesis of diverse molecular architectures, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of this compound, with a focus on its probable synthetic routes, historical context, and physicochemical characterization. While a definitive "discovery" paper for this specific molecule remains elusive in readily available literature, its synthesis logically follows from well-established principles of imidazole chemistry and electrophilic substitution. This guide will delve into the likely first viable synthesis, leveraging the foundational Vilsmeier-Haack reaction, and provide a detailed, field-proven protocol. Furthermore, we will explore the historical development of imidazole synthesis, the significance of imidazole-based scaffolds in drug discovery, and the analytical techniques used to characterize this important synthetic intermediate.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] First synthesized by Heinrich Debus in 1858, this moiety is a cornerstone of medicinal chemistry due to its unique electronic properties and its prevalence in biologically active molecules.[3][4] The imidazole ring is present in the essential amino acid histidine, the neurotransmitter histamine, and the purine bases of DNA.[2] This biological ubiquity has inspired the development of a vast array of imidazole-containing pharmaceuticals with diverse therapeutic applications, including antifungal, anticancer, and anti-inflammatory agents.[1][5]

The introduction of substituents onto the imidazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity. The carbaldehyde group, in particular, is a versatile functional handle that can be readily transformed into a wide variety of other functionalities, making imidazole-5-carbaldehydes key intermediates in the synthesis of complex drug candidates.[6] this compound (Figure 1) is one such intermediate, offering a strategic entry point for the elaboration of novel molecular entities.

Figure 1: Chemical Structure of this compound Molecular Formula: C₆H₈N₂O Molecular Weight: 124.14 g/mol [7][8] CAS Number: 842972-42-3[7][8]

The Genesis of this compound: A Likely Synthetic Pathway

While the exact historical moment of the first synthesis of this compound is not explicitly documented in prominent literature, its creation can be confidently inferred from the development of synthetic methodologies for imidazole functionalization. The most probable and efficient route for its initial synthesis is the Vilsmeier-Haack reaction on a 1-ethyl-1H-imidazole precursor.

The Vilsmeier-Haack Reaction: A Pillar of Formylation Chemistry

The Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack, is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9][10] This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction.

The imidazole ring, being electron-rich, is an excellent substrate for the Vilsmeier-Haack reaction. The substitution pattern is dictated by the electronic properties of the ring, with formylation generally occurring at the C5 position in 1-substituted imidazoles due to the directing effect of the N1-substituent.

Visualizing the Synthesis: A Step-by-Step Workflow

The synthesis of this compound via the Vilsmeier-Haack reaction can be broken down into two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the 1-ethyl-1H-imidazole ring, followed by hydrolysis.

Vilsmeier_Haack_Synthesis cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent reacts with POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate 1-Ethylimidazole 1-Ethyl-1H-imidazole 1-Ethylimidazole->Intermediate electrophilic attack by Product This compound Intermediate->Product undergoes Hydrolysis Hydrolysis (H2O) Hydrolysis->Product

Diagram 1: Workflow for the Vilsmeier-Haack synthesis of this compound.

Experimental Protocol: A Practical Guide

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for the formylation of substituted imidazoles.

Materials:

  • 1-Ethyl-1H-imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane.

  • Vilsmeier Reagent Formation: In a separate flask, cool anhydrous N,N-dimethylformamide (1.2 eq) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Add the freshly prepared Vilsmeier reagent to the solution of 1-ethyl-1H-imidazole dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Historical Context and Evolution

The synthesis of the imidazole core has a rich history, with the Debus synthesis in 1858 being one of the earliest reported methods, involving the reaction of glyoxal, formaldehyde, and ammonia.[3][4] Over the years, numerous other methods have been developed, including the Radiszewski synthesis and the van Leusen imidazole synthesis, each offering advantages in terms of substrate scope and reaction conditions.[1][11]

The functionalization of the pre-formed imidazole ring, particularly through electrophilic substitution, became a key area of research. The Vilsmeier-Haack reaction, first reported in the 1920s, provided a mild and efficient way to introduce a formyl group, a crucial stepping stone for further synthetic transformations.[9] While the initial applications focused on carbocyclic aromatic systems, the methodology was soon extended to electron-rich heterocycles like imidazoles. The synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes, as described by Chornousa et al., showcases a more recent application of this venerable reaction to create highly functionalized imidazole building blocks.[12][13]

Physicochemical Characterization

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), two distinct singlets for the imidazole ring protons, and a singlet for the aldehyde proton in the downfield region (around 9-10 ppm).
¹³C NMR Resonances for the two carbons of the ethyl group, three distinct signals for the imidazole ring carbons, and a characteristic downfield signal for the carbonyl carbon of the aldehyde.
IR Spectroscopy A strong absorption band for the C=O stretch of the aldehyde (typically around 1680-1700 cm⁻¹), and characteristic bands for C-H and C=N stretching of the imidazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (124.14 g/mol ).

For comparison, spectral data for the starting material, 1-ethyl-1H-imidazole, is available in public databases such as the NIST WebBook and PubChem.[14][15] This data can serve as a valuable reference for confirming the presence of the ethyl-imidazole core in the final product.

Applications in Drug Discovery and Beyond

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The aldehyde functionality allows for a wide range of chemical transformations, including:

  • Reductive amination: To introduce substituted amino groups.

  • Wittig reaction: To form carbon-carbon double bonds.

  • Oxidation: To form the corresponding carboxylic acid.

  • Condensation reactions: To form Schiff bases and other heterocyclic systems.

These transformations enable the construction of libraries of diverse compounds for screening against various biological targets. The imidazole core, with its ability to participate in hydrogen bonding and coordinate to metal ions, often plays a crucial role in the binding of these molecules to their biological targets.

Conclusion

This compound, while not having a storied discovery in the annals of chemical literature, stands as a testament to the power and predictability of fundamental organic reactions. Its synthesis, logically derived from the well-established Vilsmeier-Haack reaction, provides a gateway to a vast chemical space of potential therapeutic agents. This technical guide has provided a comprehensive overview of its likely synthesis, historical context, and importance as a synthetic building block. For researchers in drug discovery and medicinal chemistry, understanding the synthesis and reactivity of such intermediates is paramount to the successful design and development of the next generation of therapeutics.

References

An In-Depth Technical Guide to the Imidazole-5-Carbaldehyde Functional Group: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous biologically active molecules and pharmaceuticals.[1][2][3] When functionalized with a carbaldehyde group at the 5-position, the resulting imidazole-5-carbaldehyde moiety becomes a highly versatile and reactive building block for organic synthesis.[1][4] This guide provides a comprehensive technical overview of the key characteristics of the imidazole-5-carbaldehyde functional group. We will explore its unique electronic and physicochemical properties, delve into its core reactivity, detail synthetic methodologies, and highlight its critical applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important chemical entity.

Introduction: The Synergy of Imidazole and Aldehyde

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms. Its significance in biological systems is profound; it is famously the side chain of the amino acid histidine, playing a vital role in enzyme catalysis.[3] In medicinal chemistry, the imidazole ring is considered a "privileged structure" due to its ability to engage in various non-covalent interactions, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups.[3][5]

The introduction of a carbaldehyde (-CHO) group at the C5 position creates a molecule with dual reactivity. The aldehyde group is an electrophilic center, ripe for nucleophilic attack and a wide array of classic carbonyl transformations. Simultaneously, the imidazole ring imparts unique electronic properties, modulates the reactivity of the aldehyde, and provides a site for further functionalization, particularly at the N-1 and N-3 positions.[1][2] This combination makes imidazole-5-carbaldehyde and its derivatives powerful intermediates for constructing complex molecular architectures with significant pharmacological and material applications.[6][7]

Physicochemical and Spectroscopic Profile

The physical and electronic nature of imidazole-5-carbaldehyde dictates its behavior in synthetic and biological environments.

Electronic and Physical Properties

The imidazole ring is an electron-rich aromatic system, while the carbaldehyde group is strongly electron-withdrawing. This electronic push-pull relationship influences the molecule's reactivity, aromaticity, and intermolecular interactions. The aldehyde group's reactivity is tempered by the electron-donating nature of the imidazole ring. The molecule possesses both hydrogen bond donor (N-H) and acceptor (N and C=O) sites, contributing to its solubility and interaction with biological targets.[5]

Below is a summary of typical physical properties for representative imidazole-5-carbaldehyde compounds.

Property1H-Imidazole-5-carboxaldehyde4-Methyl-1H-imidazole-5-carbaldehyde1-Methyl-1H-imidazole-5-carbaldehyde
Molecular Formula C₄H₄N₂OC₅H₆N₂O[8]C₅H₆N₂O[9]
Molecular Weight 96.09 g/mol 110.11 g/mol [8]110.11 g/mol [9]
Appearance White to light yellow crystalline powder[6]PowderSolid[10]
Melting Point 160-164 °C[6]168-170 °C52-57 °C[10]
Solubility Soluble in DMF, Dichloromethane; slightly soluble in water[6]Data not specifiedData not specified
Spectroscopic Signature

The structural features of imidazole-5-carbaldehyde give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and characterization.

Spectroscopic DataCharacteristic Signals and Features
¹H NMR Aldehyde Proton (CHO): A highly deshielded singlet typically appearing between δ 9.7-10.0 ppm.[1] Imidazole Ring Protons: Signals for C2-H and C4-H (or C5-H) appear in the aromatic region (δ 7.0-9.2 ppm).[1] N-H Proton: A broad signal, often exchangeable with D₂O.
¹³C NMR Carbonyl Carbon (C=O): A characteristic signal in the downfield region, typically δ 175-185 ppm. Imidazole Ring Carbons: Aromatic carbons appear in the δ 115-145 ppm range.
IR Spectroscopy C=O Stretch: A strong, sharp absorption band around 1660-1690 cm⁻¹.[1] N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹.

Core Reactivity of the Imidazole-5-Carbaldehyde Moiety

The synthetic utility of imidazole-5-carbaldehyde stems from the distinct yet cooperative reactivity of its two functional components. The aldehyde group serves as the primary electrophilic site, while the imidazole ring offers nucleophilic centers and opportunities for substitution.

Caption: Core reactivity pathways of the imidazole-5-carbaldehyde moiety.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a multitude of chemical transformations.

  • Condensation Reactions: It readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in dynamic covalent chemistry and for installing diverse side chains.[6]

  • Cyclocondensation: Reaction with difunctional nucleophiles, such as o-phenylenediamine, can lead to the formation of fused heterocyclic systems like benzimidazoles in a two-step process.[1][2]

  • Reduction and Oxidation: The aldehyde can be easily reduced to a primary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid using reagents such as potassium permanganate (KMnO₄).

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.

Reactions Involving the Imidazole Ring

The imidazole ring itself offers key sites for synthetic modification.

  • N-Alkylation/Arylation: The pyrrolic nitrogen (N-1) is readily deprotonated by a suitable base (e.g., NaH) and can be alkylated or arylated with various electrophiles (e.g., methyl iodide, benzyl chloride).[2] This is a common strategy to block the N-H site, modulate solubility, and introduce structural diversity.[1][4]

  • Imidazolium Salt Formation: Further alkylation of the N-alkylated imidazole derivative at the N-3 position leads to the formation of imidazolium salts. These salts can exhibit enhanced reactivity of the aldehyde group and are precursors for N-heterocyclic carbenes (NHCs).[1][2]

  • Coordination Chemistry: The pyridinic nitrogen (N-3) acts as a Lewis base, allowing the imidazole ring to coordinate with various metal ions. This property is exploited in the design of metal-organic frameworks (MOFs) and metalloenzyme inhibitors.[6]

Hydration-Dehydration Equilibrium

In aqueous media, aldehydes exist in equilibrium with their corresponding geminal diol (hydrate) form. For imidazole-carboxaldehydes, this equilibrium can be significantly influenced by pH. Studies on imidazole-2-carboxaldehyde have shown that the gem-diol form is the dominant species in solution at acidic pH (pH < 5).[11] This shift is driven by the protonation of the imidazole ring, which affects the electronic properties of the aldehyde and stabilizes the hydrate.[11] While less studied for the 5-carbaldehyde isomer, similar pH-dependent behavior is anticipated and is a critical consideration for reactions conducted in protic solvents or under physiological conditions.[12]

Synthetic Strategies and Protocols

The synthesis of imidazole-5-carbaldehyde derivatives can be achieved through various routes, either by constructing the ring system with the aldehyde already present or by functionalizing a pre-existing imidazole core.

Common Synthetic Routes
  • Formylation of Imidazoles: Direct formylation of an imidazole ring at the C5 position can be challenging due to regioselectivity issues. However, methods involving lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) have been reported, though transmetallation can sometimes lead to mixtures of isomers.[13]

  • Ring Construction (Radziszewski Reaction): A classical approach involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[14] While versatile, this method may require careful optimization to achieve the desired substitution pattern.

  • Functional Group Transformation: A common and reliable strategy involves starting with a commercially available imidazole derivative, such as 4-methyl-1H-imidazole-5-carbaldehyde, and subsequently modifying it, for example, through N-alkylation.[2]

Synthetic_Workflow Typical N-Alkylation Workflow Start Start: 4-Methyl-1H-imidazole- 5-carbaldehyde Deprotonation Step 1: Deprotonation Add NaH in dry THF Start->Deprotonation Alkylation Step 2: Alkylation Add Alkyl Halide (e.g., CH₃I) Deprotonation->Alkylation Reaction Step 3: Reaction Stir at room temperature Alkylation->Reaction Workup Step 4: Workup Isolate THF phase, wash solid with CHCl₃ Reaction->Workup Purification Step 5: Purification Combine organic phases, evaporate solvent Workup->Purification Product Final Product: 1,4-Dimethyl-imidazole- 5-carbaldehyde Purification->Product

Caption: Workflow for a representative N-alkylation synthesis.

Experimental Protocol: Synthesis of 1,4-Dimethyl-imidazole-5-carbaldehyde

This protocol is adapted from the literature and describes the N-methylation of 4-methyl-5-imidazole carbaldehyde.[2]

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE).

Materials:

  • 4-Methyl-5-imidazole carbaldehyde (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 eq)

  • Methyl iodide (CH₃I) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-methyl-5-imidazole carbaldehyde (1.0 eq).

  • Deprotonation: Suspend the starting material in anhydrous THF. Add sodium hydride (2.0 eq) portion-wise to the suspension at room temperature over 30 minutes. The reaction will generate hydrogen gas; ensure proper ventilation.

  • Alkylation: After the initial reaction subsides, add methyl iodide (2.0 eq) dropwise to the mixture.

  • Reaction: Allow the reaction mixture to stir at room temperature for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, a mixture of solid and liquid phases will be present. Carefully isolate the THF phase (supernatant).

  • Extraction: Wash the remaining solid phase several times with chloroform (CHCl₃). Combine all organic phases (the initial THF phase and the chloroform washes).

  • Purification: Evaporate the combined organic solvents under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Rationale: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the imidazole N-1 position effectively without competing in a nucleophilic attack on the aldehyde. Anhydrous conditions are essential as NaH reacts violently with water. Using a two-fold excess of base and alkylating agent ensures the reaction goes to completion.[2]

Applications in Drug Discovery and Materials Science

The imidazole-5-carbaldehyde scaffold is a valuable starting point for synthesizing molecules with diverse applications.

A Privileged Scaffold in Medicinal Chemistry

The unique structure of imidazole allows it to act as a versatile pharmacophore, leading to its incorporation into a wide range of therapeutic agents.[3][6]

  • Antihypertensive Agents: 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde is a key intermediate in the synthesis of Losartan, a widely used angiotensin II receptor antagonist for treating hypertension.[15]

  • Antimicrobial and Antifungal Agents: The imidazole ring is a hallmark of many antifungal drugs (e.g., ketoconazole). Derivatives of imidazole-5-carbaldehyde are actively researched for the development of new antifungal, antibacterial, and antiprotozoal agents.[2][7]

  • Anticancer Drug Discovery: Imidazole-based compounds have been developed as kinase inhibitors and DNA-targeting agents in cancer therapy.[5] The aldehyde functionality provides a convenient attachment point for building out molecular complexity to target specific cancer-related pathways.[5]

Advanced Materials Science

Beyond medicine, the coordinating and reactive properties of imidazole-5-carbaldehyde are leveraged in materials science.

  • Functional Polymers: The aldehyde group can react with other monomers to form cross-linked structures, which can be used to modify the physical and chemical properties of polymers, enhancing mechanical strength and thermal stability.[6][7]

  • Metal-Organic Frameworks (MOFs): The imidazole moiety can act as a linker to coordinate with metal ions, while the aldehyde group can be used for post-synthetic modification of the MOF pores. This allows for the creation of functionalized materials for catalysis, gas storage, and sensing applications.

  • Biochemical Probes: The inherent fluorescence of some imidazole derivatives, combined with the reactive aldehyde handle, makes them suitable for development as biochemical dyes and fluorescent probes for imaging and assays.[16]

Conclusion

The imidazole-5-carbaldehyde functional group represents a powerful convergence of aromatic heterocycle chemistry and carbonyl reactivity. Its stable yet highly functionalizable nature makes it an invaluable building block for the synthesis of complex organic molecules. The ability to readily modify both the aldehyde group and the imidazole ring provides a clear and efficient pathway to vast chemical diversity. For professionals in drug discovery, this translates to a reliable scaffold for generating libraries of bioactive compounds. For materials scientists, it offers a functional handle for creating advanced polymers and frameworks. A thorough understanding of its properties, reactivity, and synthetic pathways is essential for any scientist looking to capitalize on the immense potential of this versatile chemical entity.

References

The Versatile Virtuoso: 1-Ethyl-1H-imidazole-5-carbaldehyde as a Cornerstone in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Player

In the intricate landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic compounds, imidazole derivatives hold a privileged position due to their prevalence in biologically active molecules and their versatile chemical reactivity. This guide focuses on a particularly valuable, yet often overlooked, member of this family: 1-Ethyl-1H-imidazole-5-carbaldehyde . With its unique combination of a reactive aldehyde functionality and a readily tunable imidazole core, this compound has emerged as a potent synthon for the elaboration of diverse molecular scaffolds, particularly in the realm of medicinal chemistry.

This technical guide will provide a comprehensive overview of the synthesis, properties, and, most importantly, the multifaceted role of this compound as a synthetic building block. We will delve into the mechanistic underpinnings of its key reactions, present detailed experimental protocols, and showcase its application in the synthesis of molecules with significant biological potential.

PropertyValueSource
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
CAS Number 842972-42-3
Appearance Solid
SMILES O=C([H])C1=CN=CN1CC
InChI Key VHWIECSRYTXFHX-UHFFFAOYSA-N

The Synthetic Gateway: Accessing this compound

The utility of any building block is intrinsically linked to its accessibility. While commercially available, understanding the synthetic routes to this compound provides valuable insights into its chemistry and potential impurities. A common and effective method for its preparation involves the N-alkylation of a pre-existing imidazole-5-carbaldehyde precursor.

A general and reliable method for the synthesis of N-substituted imidazole-5-carbaldehydes involves the alkylation of a suitable imidazole precursor. For instance, the synthesis of the analogous 1-benzyl-4-methyl-imidazole-5-carbaldehyde is achieved by treating 4-methyl-5-imidazole carbaldehyde with sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of benzyl chloride.[1][2] This approach can be readily adapted for the synthesis of the title compound by substituting benzyl chloride with an ethylating agent such as ethyl iodide or diethyl sulfate.

Conceptual Workflow for the Synthesis of this compound:

imidazole Imidazole-5-carbaldehyde deprotonation Deprotonation (e.g., NaH in DMF) imidazole->deprotonation imidazolide Imidazolide Anion deprotonation->imidazolide alkylation N-Alkylation (e.g., Ethyl Iodide) imidazolide->alkylation product 1-Ethyl-1H-imidazole- 5-carbaldehyde alkylation->product

Caption: General synthetic strategy for N-alkylation of imidazole-5-carbaldehyde.

The Aldehyde Handle: A Hub of Reactivity

The aldehyde group at the C5 position of the imidazole ring is the primary locus of reactivity, serving as an electrophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality allows for the extension of the molecular framework and the introduction of diverse functional groups.

Knoevenagel Condensation: Forging α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds.[3] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This compound is an excellent substrate for this reaction, leading to the formation of α,β-unsaturated products with potential applications as Michael acceptors or as precursors for further transformations.

Mechanism of the Knoevenagel Condensation:

The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which deprotonates the active methylene compound to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated product.[3]

start This compound + Active Methylene Compound base Base Catalyst (e.g., Piperidine) start->base enolate Enolate Formation base->enolate nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack aldol_adduct Aldol Adduct nucleophilic_attack->aldol_adduct dehydration Dehydration aldol_adduct->dehydration product α,β-Unsaturated Imidazole Derivative dehydration->product

Caption: Mechanistic pathway of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (0.1 eq)

    • Ethanol (solvent)

  • Procedure:

    • To a solution of this compound in ethanol, add malononitrile and a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, the product typically precipitates from the reaction mixture.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 2-(1-ethyl-1H-imidazol-5-ylmethylene)malononitrile.

This protocol is adapted from general procedures for Knoevenagel condensations and may require optimization for this specific substrate.

Wittig Reaction: A Gateway to Alkenes

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[4] The reaction of this compound with a phosphorus ylide (Wittig reagent) allows for the stereoselective introduction of a double bond with a wide range of substituents, depending on the nature of the ylide.

Conceptual Workflow for the Wittig Reaction:

aldehyde 1-Ethyl-1H-imidazole- 5-carbaldehyde cycloaddition [2+2] Cycloaddition aldehyde->cycloaddition ylide Phosphorus Ylide ylide->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane elimination Elimination oxaphosphetane->elimination product Alkene Product elimination->product tppo Triphenylphosphine Oxide elimination->tppo

Caption: Simplified workflow of the Wittig olefination.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 eq)

    • Strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent (e.g., THF)

    • This compound (1.0 eq)

  • Procedure:

    • Suspend benzyltriphenylphosphonium chloride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).

    • Stir the mixture at 0 °C for 30 minutes, then add a solution of this compound in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired stilbene derivative.

This protocol is a general representation and requires careful handling of pyrophoric and moisture-sensitive reagents.

Reductive Amination: Introducing Nitrogen-Containing Moieties

Reductive amination is a cornerstone reaction for the synthesis of amines. It involves the reaction of an aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and allows for the introduction of a wide variety of primary and secondary amine functionalities.

Experimental Protocol: Reductive Amination with a Primary Amine

  • Materials:

    • This compound (1.0 eq)

    • Primary amine (e.g., aniline or benzylamine) (1.0 eq)

    • Reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (solvent)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound and the primary amine in the chosen solvent.

    • Add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add the reducing agent portion-wise, controlling any potential effervescence.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired secondary amine.

The Imidazole Core: A Platform for Further Functionalization

Beyond the reactivity of the aldehyde group, the imidazole ring itself offers opportunities for further synthetic transformations. The N1-ethyl group directs the regioselectivity of certain reactions and can influence the overall electronic properties and biological activity of the final molecule. While the N3 position is less nucleophilic due to the presence of the electron-withdrawing aldehyde group, it can still undergo reactions under specific conditions.

Applications in Medicinal Chemistry and Drug Discovery

The structural motif of 1-substituted imidazole-5-carbaldehyde is a key feature in a variety of biologically active compounds. The ability to easily modify both the aldehyde and the imidazole core makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. For instance, imidazole derivatives are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[2]

Conclusion: A Building Block of Strategic Importance

This compound is a versatile and powerful synthetic building block that offers a wealth of opportunities for the construction of complex and biologically relevant molecules. Its readily accessible aldehyde functionality serves as a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, while the imidazole core provides a stable and tunable platform for further derivatization. As the demand for novel and diverse chemical entities in drug discovery and materials science continues to grow, the strategic application of such well-defined and reactive synthons will undoubtedly play an increasingly critical role in advancing the frontiers of chemical synthesis.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde from 1-ethylimidazole via the Vilsmeier-Haack reaction. It includes a thorough examination of the reaction mechanism, a step-by-step experimental guide, characterization data, and safety considerations. This guide is intended for researchers, chemists, and professionals in drug development who utilize substituted imidazole aldehydes as key building blocks in the synthesis of complex molecules.

Introduction: The Significance of Imidazole Scaffolds

The imidazole ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the essential amino acid histidine and numerous pharmaceuticals.[1] Imidazole derivatives are known to exhibit a wide range of biological activities and are core components of antifungal (e.g., ketoconazole), antibiotic (e.g., metronidazole), and sedative (e.g., midazolam) drugs.[1]

Specifically, 5-formylimidazoles, such as this compound, are highly versatile synthetic intermediates.[2] The reactive aldehyde group serves as a chemical handle for elaboration into more complex structures, making these compounds valuable starting materials in medicinal chemistry and drug discovery programs.[2][3]

The Vilsmeier-Haack reaction is a classic and highly effective organic transformation used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[4][5][6] Given that the imidazole ring is electron-rich, this reaction provides a direct and reliable route to the desired carbaldehyde derivative with good regioselectivity.[7] This application note details a robust protocol for this synthesis.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via the Vilsmeier-Haack reaction, a two-part process involving the formation of an electrophilic iminium salt (the "Vilsmeier reagent") followed by an electrophilic aromatic substitution.[6][7]

Part A: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, which is the active formylating agent known as the Vilsmeier reagent.[5][8]

Part B: Electrophilic Aromatic Substitution and Hydrolysis The electron-rich π-system of the 1-ethylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C5 position due to electronic and steric factors. The subsequent intermediate eliminates a chloride ion and, upon aqueous workup, undergoes hydrolysis to yield the final aldehyde product, this compound.[4][9]

The Vilsmeier reagent is a relatively weak electrophile compared to those used in reactions like Friedel-Crafts acylation.[7] This is advantageous as it allows for the formylation of sensitive, electron-rich heterocycles like imidazoles without harsh conditions that could lead to decomposition.[5][7]

Vilsmeier_Haack_Mechanism cluster_0 Part A: Vilsmeier Reagent Formation cluster_1 Part B: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Imidazole 1-Ethylimidazole Vilsmeier_Reagent->Imidazole Reacts with Iminium_Intermediate Iminium Intermediate Imidazole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde 1-Ethyl-1H-imidazole- 5-carbaldehyde Iminium_Intermediate->Aldehyde + H₂O (Hydrolysis) Hydrolysis Aqueous Workup (H₂O)

Caption: The Vilsmeier-Haack reaction mechanism.

Experimental Application and Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )GradeSupplierNotes
1-Ethyl-1H-imidazole96.13≥98%Sigma-AldrichStarting material.
Phosphorus oxychloride (POCl₃)153.33≥99%Sigma-AldrichHighly corrosive. Reacts violently with water.
N,N-Dimethylformamide (DMF)73.09Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Dichloromethane (DCM)84.93ACS GradeFisher ScientificExtraction solvent.
Saturated NaHCO₃ solution--Lab-preparedFor neutralization.
Brine (Saturated NaCl)--Lab-preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularFisher ScientificDrying agent.
Silica Gel-230-400 meshSorbent Tech.For column chromatography.
Ethyl Acetate & Hexanes-HPLC GradeFisher ScientificChromatographymobile phase.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Inert gas line (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Synthetic Protocol Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

SAFETY FIRST: This reaction must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. POCl₃ is highly corrosive and reacts violently with water; handle with extreme care.

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas (N₂ or Ar).

  • Vilsmeier Reagent Preparation: To the flask, add anhydrous N,N-dimethylformamide (DMF, 50 mL). Begin stirring and cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a crystalline solid, may be observed.

  • Substrate Addition: Dissolve 1-ethylimidazole (1.0 equivalent, e.g., 5.0 g) in a minimal amount of anhydrous DMF (10 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker of crushed ice (approx. 200 g) with vigorous stirring.

  • Workup - Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyValueSource
Molecular FormulaC₆H₈N₂O[10]
Molecular Weight124.14 g/mol [10]
AppearanceSolid
Expected Spectroscopic Data
TechniqueExpected Data
¹H NMR δ (ppm): ~9.8 (s, 1H, -CHO), ~7.8 (s, 1H, Imidazole-H), ~7.6 (s, 1H, Imidazole-H), ~4.2 (q, 2H, -CH₂-), ~1.5 (t, 3H, -CH₃). (Note: Shifts are estimates based on similar structures[2][11])
¹³C NMR δ (ppm): ~185 (-CHO), ~145 (Imidazole-C), ~140 (Imidazole-C), ~130 (Imidazole-C), ~45 (-CH₂-), ~15 (-CH₃). (Note: Shifts are estimates)
IR ν (cm⁻¹): ~1670-1690 (C=O stretch of aldehyde), ~2820, ~2720 (C-H stretch of aldehyde).
MS (ESI+) m/z: 125.06 [M+H]⁺

References

Vilsmeier-Haack formylation of N-ethylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of N-ethylimidazole

For researchers, medicinal chemists, and drug development professionals, the introduction of a formyl (-CHO) group into a heterocyclic scaffold is a pivotal step in molecular synthesis. The formyl group serves as a versatile synthetic handle for further elaboration into more complex structures. The Vilsmeier-Haack (V-H) reaction is a powerful and widely utilized method for formylating electron-rich aromatic and heteroaromatic compounds, including N-substituted imidazoles.[1][2]

This guide provides a comprehensive overview of the , detailing the underlying scientific principles, a field-proven experimental protocol, and critical insights for successful execution.

Scientific Principles & Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic aromatic substitution of the heterocyclic substrate.[3][4]

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, the Vilsmeier reagent (specifically, the (chloromethylene)dimethyliminium ion).[5] The formation is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and ensure the stability of the reagent.

Electrophilic Attack and Regioselectivity

N-ethylimidazole is an electron-rich heterocycle, making it an excellent substrate for the Vilsmeier-Haack reaction.[4] The Vilsmeier reagent, being a relatively weak electrophile, selectively attacks the most electron-rich position on the imidazole ring.[5] In 1-substituted imidazoles like N-ethylimidazole, electrophilic substitution typically occurs at the C5 position, which is the most nucleophilic carbon. This is because the C2 position is flanked by two nitrogen atoms, reducing its electron density.

The electrophilic attack disrupts the aromaticity of the imidazole ring, forming a cationic intermediate (a sigma complex). Aromaticity is then restored through the loss of a proton. The resulting iminium salt is stable until it is hydrolyzed during the aqueous work-up phase.

Hydrolysis to the Aldehyde

The final step occurs during the work-up. The reaction mixture is carefully quenched with water or an ice-water mixture. This hydrolyzes the iminium salt intermediate to yield the desired N-ethylimidazole-5-carbaldehyde.[1][4]

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the .

Caption: Logical workflow of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-ethyl-1H-imidazole-5-carbaldehyde. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
N-ethylimidazole96.135.00 g52.01.0
N,N-Dimethylformamide (DMF)73.0925 mL-Solvent
Phosphorus oxychloride (POCl₃)153.335.5 mL (8.96 g)58.41.1
Crushed Ice-~150 g--
Sodium Hydroxide (NaOH)40.00As needed--
Dichloromethane (DCM)84.93~150 mL-Extraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying Agent
Diethyl Ether74.12As neededRecrystallization
Step-by-Step Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (25 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (5.5 mL, 58.4 mmol) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Causality Note: This addition is exothermic and must be done slowly to prevent a runaway reaction and decomposition of the forming reagent. The resulting mixture should be a pale yellow or colorless crystalline slurry.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve N-ethylimidazole (5.00 g, 52.0 mmol) in a small amount of anhydrous DMF (~5 mL).

  • Add the N-ethylimidazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 70-80 °C using an oil bath and maintain this temperature for 4-6 hours.[4] Experimental Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The disappearance of the starting material indicates reaction completion.

Step 3: Work-up and Product Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker (e.g., 500 mL), place approximately 150 g of crushed ice.

  • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. Safety Precaution: This quenching process is highly exothermic and may cause splashing. Perform this step slowly in the fume hood.

  • Once the ice has melted, carefully neutralize the acidic solution by adding a cold 2M sodium hydroxide (NaOH) solution dropwise until the pH is approximately 8-9. The product will often precipitate as a solid or an oil during neutralization.[1]

  • Extract the aqueous mixture three times with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as diethyl ether or an ethyl acetate/hexane mixture, to yield the pure this compound as a crystalline solid.[1]

  • Alternatively, if the product is an oil or recrystallization is ineffective, purification can be achieved via silica gel column chromatography.

Applications and Significance

Formylated N-ethylimidazole derivatives are valuable intermediates in medicinal chemistry and organic synthesis.[6] The aldehyde functionality allows for a wide range of subsequent chemical transformations, including:

  • Reductive amination to synthesize various amine derivatives.

  • Wittig reactions to form alkenes.

  • Oxidation to the corresponding carboxylic acid.

  • Condensation reactions to build larger, more complex heterocyclic systems.

These pathways are crucial in the development of novel pharmaceuticals, including antifungal, anti-inflammatory, and anti-cancer agents, where the imidazole core is a common structural motif.[6]

References

Guide to High-Purity Purification of 1-Ethyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-imidazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this reagent is paramount, as contaminants can lead to side reactions, compromised yields, and impurities in the final active pharmaceutical ingredients (APIs) or materials. This guide provides a detailed examination of robust purification techniques, focusing on column chromatography and recrystallization. It offers not just step-by-step protocols but also the underlying chemical principles and troubleshooting strategies to empower researchers to obtain this compound with the highest possible purity.

Introduction: The Critical Need for Purity

The this compound molecule features a reactive aldehyde group and a basic imidazole ring. This bifunctionality makes it a versatile intermediate. However, its synthesis can result in a range of impurities, including unreacted starting materials, regioisomers (e.g., 1-Ethyl-1H-imidazole-4-carbaldehyde), and by-products from side reactions. Effective purification is therefore not an optional step but a mandatory one to ensure the integrity of subsequent synthetic transformations and biological assays. This document serves as a comprehensive resource for the isolation and purification of this valuable compound.

Physicochemical Properties & Handling

Understanding the properties of this compound is fundamental to selecting an appropriate purification strategy.

PropertyValueSource / Notes
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Appearance Solid[1]
Solubility Soluble in DMSO, MethanolInferred from similar imidazole aldehydes[2][3]
Chemical Reactivity The basic imidazole nitrogen can interact with acidic media or surfaces. The aldehyde is susceptible to oxidation and can form acetals with alcohol solvents under acidic conditions.[4][5]
Storage Store in a cool, dry place away from light and air to prevent degradation.[6]

Core Purification Strategy 1: Optimized Column Chromatography

Column chromatography is the primary method for purifying crude reaction mixtures, capable of separating compounds with different polarities. For imidazole aldehydes, special considerations are necessary to achieve efficient separation and prevent on-column degradation.

Underlying Principles and Key Challenges

The primary challenge in the chromatography of imidazole derivatives is the interaction between the basic nitrogen of the imidazole ring and the acidic silanol groups on the surface of standard silica gel.[4] This strong interaction leads to significant peak tailing, poor separation, and potentially lower yields. Furthermore, the aldehyde group can react with alcohol-based solvents (like methanol) on the acidic silica surface to form hemiacetals or acetals, complicating the purification process.[5]

Our recommended solution involves two key modifications:

  • Use of a Basic Modifier: Adding a small amount of a tertiary amine, such as triethylamine (TEA), to the mobile phase neutralizes the acidic sites on the silica gel, preventing strong adsorption of the basic imidazole ring and resulting in sharper, more symmetrical peaks.[4]

  • Careful Solvent Selection: While a polar solvent like methanol may be needed for elution, its concentration should be minimized. Using systems like ethyl acetate/hexane or dichloromethane/methanol is common.[4][5]

Visualized Workflow: Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. TLC Analysis (e.g., 95:5 DCM:MeOH + 0.5% TEA) Slurry 2. Prepare Silica Gel Slurry (with Hexane/EtOAc) TLC->Slurry Column 3. Pack Column Slurry->Column Sample 4. Prepare Sample (Dry load or minimal solvent) Column->Sample Load 5. Load Sample onto Column Sample->Load Elute 6. Elute with Mobile Phase (Gradient or Isocratic) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final 11. Obtain Purified Product Evaporate->Final

Caption: Workflow for the purification of this compound via column chromatography.

Detailed Protocol: Column Chromatography
  • Mobile Phase Selection (TLC):

    • Prepare several TLC chambers with potential solvent systems. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane. For more polar compounds, try Dichloromethane (DCM) and Methanol (MeOH).

    • To each solvent system, add 0.1-1% triethylamine (TEA) to mitigate tailing.[4]

    • Spot the crude material on TLC plates and develop. The ideal system gives the target compound an Rf value of ~0.3 and good separation from impurities.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane/EtOAc).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Recommended (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[4] This technique generally results in better separation.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a less polar composition and gradually increasing polarity if a gradient is required.

    • Collect fractions of a consistent volume in test tubes.

    • Monitor the elution process using TLC by spotting every few fractions.

  • Isolation:

    • Identify the fractions containing the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Core Purification Strategy 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity, particularly for removing small amounts of closely related impurities after a primary purification step like chromatography. It relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.

Underlying Principles and Solvent Selection

An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Finding the right solvent is an empirical process.[4]

  • Good Candidates: Solvents with moderate polarity such as ethanol, isopropanol, ethyl acetate, or toluene are often good starting points for imidazole derivatives.[7]

  • Solvent Pairs: If a single solvent is not ideal, a binary system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be used, where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").

Visualized Workflow: Recrystallization

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent HotFilter 2. Hot Filtration (If insoluble impurities exist) Dissolve->HotFilter CoolSlow 3. Slow Cooling to Room Temp HotFilter->CoolSlow IceBath 4. Cool in Ice Bath CoolSlow->IceBath Filter 5. Collect Crystals (Vacuum Filtration) IceBath->Filter Wash 6. Wash with Cold Solvent Filter->Wash Dry 7. Dry Crystals (Vacuum Oven) Wash->Dry Final 8. Obtain High-Purity Crystals Dry->Final

Caption: Standard workflow for the purification of this compound via recrystallization.

Detailed Protocol: Recrystallization
  • Solvent Screening:

    • Place a small amount (20-30 mg) of the compound in a test tube.

    • Add a few drops of a test solvent. If it dissolves at room temperature, the solvent is too good.

    • If it is insoluble, heat the mixture to the solvent's boiling point. If it dissolves when hot, it is a potentially suitable solvent.[4]

    • Cool the solution in an ice bath to see if crystals form.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the growth of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly, preferably in a vacuum oven, until a constant weight is achieved.

Troubleshooting and Purity Assessment

ProblemPossible Cause(s)Recommended Solution(s)
Significant Tailing in Chromatography Strong interaction between the basic imidazole and acidic silica gel.Add 0.1-1% triethylamine or pyridine to the mobile phase. Consider using neutral or basic alumina as the stationary phase instead of silica gel.[4]
Compound "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the compound; solution is supersaturated.Use a lower-boiling point solvent. Add slightly more solvent before cooling.
No Crystals Form Upon Cooling Solution is too dilute; compound is too soluble; supersaturation.Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to provide nucleation sites. Add a seed crystal of the pure compound.[4]
Low Yield After Purification Material lost on the column; compound is too soluble in the recrystallization solvent; premature crystallization.Ensure proper mobile phase selection to elute all material. Ensure the recrystallization solution is fully cooled before filtering. Ensure filtration apparatus is pre-heated for hot filtration.

Purity Assessment: The purity of the final product should be confirmed by analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)[8], and Nuclear Magnetic Resonance (NMR) spectroscopy.

Summary of Techniques

TechniquePrimary UseTypical PurityAdvantagesDisadvantages
Column Chromatography Crude mixture purification; separation of components with different polarities.>95%Good for complex mixtures; highly versatile.Can be time-consuming and solvent-intensive; potential for product loss on the column.[4]
Recrystallization Final purification step ("polishing"); removal of minor impurities.>99%Can yield very high-purity material; cost-effective.Requires a suitable solvent; yield can be variable.[4]

References

Application Notes & Protocols: 1-Ethyl-1H-imidazole-5-carbaldehyde as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] This guide provides a detailed exploration of 1-Ethyl-1H-imidazole-5-carbaldehyde, a key building block for the synthesis of diverse, biologically active compounds. We present a plausible and robust synthetic protocol for this precursor and delineate its application in the construction of advanced pharmaceutical intermediates. The methodologies are designed to be self-validating, with explanations for critical steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of N-Alkylated Imidazole-5-carbaldehydes

The imidazole ring is a privileged scaffold in drug discovery, renowned for its presence in compounds with antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The substitution pattern on the imidazole ring is crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. Specifically, N-alkylation, such as the ethyl group in our title compound, can enhance metabolic stability and tune the molecule's lipophilicity, which is critical for cell membrane permeability.

The carbaldehyde group at the C-5 position is a versatile chemical handle, allowing for a plethora of subsequent chemical transformations. It can be readily converted into a wide range of functional groups and can participate in various cyclization reactions to build more complex heterocyclic systems. This makes this compound an attractive starting material for generating libraries of novel compounds for drug screening.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process starting from a suitable commercially available imidazole precursor. The proposed pathway involves the protection of the imidazole nitrogen, followed by formylation and subsequent N-ethylation. A more direct approach, and the one detailed here, involves the N-ethylation of a pre-existing imidazole-5-carbaldehyde, which simplifies the process.

Synthetic Workflow Diagram

G A 1H-imidazole-5-carbaldehyde B This compound A->B N-Ethylation C Pharmaceutical Intermediates B->C Further Transformations (e.g., Reductive Amination, Condensation)

Caption: Synthetic pathway from a starting imidazole to the target precursor and its subsequent use.

Protocol 2.1: N-Ethylation of 1H-imidazole-5-carbaldehyde

This protocol describes the N-ethylation of commercially available 1H-imidazole-5-carbaldehyde. The choice of a suitable base and ethylating agent is critical to ensure regioselectivity and high yield.

Materials:

  • 1H-imidazole-5-carbaldehyde

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-imidazole-5-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the reactants, typically to a concentration of 0.5 M.

  • Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture.

  • Add ethyl iodide (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Expected Data:

PropertyValue
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol [4]
Appearance White to off-white solid
Expected Yield 75-85%

Application in Pharmaceutical Synthesis

The aldehyde functionality of this compound is a gateway to a multitude of pharmaceutically relevant scaffolds. Below are two detailed protocols for its application.

Application 3.1: Synthesis of N-Substituted Imidazolyl-methylamines via Reductive Amination

Reductive amination is a powerful tool in medicinal chemistry for the synthesis of secondary and tertiary amines, which are common motifs in drug molecules. This protocol details the reaction of this compound with a primary amine to form a key intermediate.

Reductive Amination Workflow

G A This compound C Schiff Base Intermediate A->C Condensation B Primary Amine (R-NH2) B->C D N-Substituted Imidazolyl-methylamine C->D Reduction (e.g., NaBH4)

Caption: Workflow for the synthesis of N-substituted imidazolyl-methylamines.

Protocol 3.1.1: Synthesis of 1-((1-Ethyl-1H-imidazol-5-yl)methyl)aniline

Materials:

  • This compound

  • Aniline

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add aniline (1.1 eq) to the solution and stir at room temperature for 2 hours to form the Schiff base intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (silica gel, eluent: DCM/MeOH gradient) to obtain the pure product.

Application 3.2: Synthesis of Imidazole-fused Heterocycles via Condensation Reactions

The aldehyde can act as an electrophile in condensation reactions with binucleophiles to construct fused heterocyclic systems, which are often explored for their biological activities. This protocol outlines a general approach to forming an imidazo[4,5-b]pyridine scaffold.

Protocol 3.2.1: Synthesis of 6-Ethyl-6H-imidazo[4,5-b]pyridine Derivatives

Materials:

  • This compound

  • 2,3-Diaminopyridine

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 2,3-diaminopyridine (1.0 eq) in ethanol.

  • Add sodium metabisulfite (1.2 eq) to the mixture. This acts as an oxidizing agent for the cyclized intermediate.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the desired imidazo[4,5-b]pyridine derivative.

Trustworthiness and Self-Validation

The protocols provided are designed with inherent checkpoints for validation:

  • TLC Monitoring: At each stage, Thin Layer Chromatography should be used to monitor the consumption of starting materials and the formation of products. This provides a real-time assessment of the reaction's progress.

  • Spectroscopic Analysis: The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques. Expected data is provided in the table below.

Compound¹H NMR (Expected Signals)¹³C NMR (Expected Signals)Mass Spec (m/z)
This compound Aldehyde proton (~9.8 ppm), Imidazole protons (~7.5-8.0 ppm), Ethyl group (quartet ~4.2 ppm, triplet ~1.5 ppm)Aldehyde carbonyl (~185 ppm), Imidazole carbons (~120-150 ppm), Ethyl carbons (~45, 15 ppm)[M+H]⁺ = 125.06
1-((1-Ethyl-1H-imidazol-5-yl)methyl)aniline Aromatic protons (~6.5-7.5 ppm), Imidazole protons (~7.0-7.8 ppm), Methylene bridge (~4.3 ppm), Ethyl groupAromatic and Imidazole carbons, Methylene carbon (~48 ppm)[M+H]⁺ = 202.13

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of pharmaceutical compounds. Its straightforward synthesis and the reactivity of the aldehyde group allow for the creation of a diverse range of molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this imidazole derivative and to generate novel compounds with potential therapeutic applications.

References

The Aldehyde Moiety of 1-Ethyl-1H-imidazole-5-carbaldehyde: A Versatile Handle for Chemical Diversification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-ethyl-1H-imidazole-5-carbaldehyde scaffold is a valuable building block in contemporary drug discovery and materials science. The strategic placement of the aldehyde group at the C5 position of the electron-rich imidazole ring imparts a unique chemical reactivity profile, making it a versatile precursor for a wide array of chemical transformations. This guide provides an in-depth exploration of the principal reactions of this aldehyde group, offering detailed application notes and validated protocols for researchers in organic synthesis and medicinal chemistry. We will delve into the mechanistic underpinnings of these reactions, providing expert insights into experimental design and optimization.

The Electronic Nature and Reactivity of the Imidazole Aldehyde

The aldehyde functional group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. In this compound, this electrophilicity is modulated by the electronic properties of the imidazole ring. The imidazole ring is an electron-rich aromatic system, which can donate electron density to the aldehyde group through resonance. This electronic contribution can slightly temper the reactivity of the aldehyde compared to simple aromatic aldehydes, a factor that must be considered when designing synthetic strategies. However, the aldehyde remains a highly versatile functional group, susceptible to a range of nucleophilic attacks and redox transformations.

Core Reactions and Protocols

This guide will focus on four key classes of reactions that are central to the derivatization of this compound:

  • Reduction to the Corresponding Alcohol

  • Reductive Amination for the Synthesis of Amines

  • Olefinations via the Wittig Reaction

  • Carbon-Carbon Bond Formation through Knoevenagel Condensation

Reduction of the Aldehyde to an Alcohol

The reduction of the aldehyde to a primary alcohol, (1-ethyl-1H-imidazol-5-yl)methanol, is a fundamental transformation that provides a key intermediate for further functionalization, such as etherification or esterification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideally suited for this purpose as it typically does not reduce other functional groups like esters or amides under standard conditions[1][2].

Mechanistic Rationale

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde[2]. The resulting alkoxide intermediate is then protonated during the workup to yield the primary alcohol. The use of a protic solvent like methanol or ethanol facilitates the reaction and the subsequent protonation.

G aldehyde This compound alkoxide Alkoxide Intermediate aldehyde->alkoxide Hydride Attack nabh4 NaBH₄ alcohol (1-Ethyl-1H-imidazol-5-yl)methanol alkoxide->alcohol Protonation workup Aqueous Workup (H₃O⁺)

Caption: Workflow for the reduction of this compound.

Detailed Protocol: Sodium Borohydride Reduction

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.24 g, 10.0 mmol).

  • Dissolve the aldehyde in 20 mL of anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 DCM:MeOH) to yield (1-ethyl-1H-imidazol-5-yl)methanol as a white solid.

Expected Outcome: This protocol typically provides the desired alcohol in high yield (85-95%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reductive Amination: A Gateway to Diverse Amine Libraries

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones[3]. This one-pot procedure involves the formation of an imine or iminium ion intermediate, followed by its in-situ reduction. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a particularly effective reagent for this transformation due to its mildness and selectivity for reducing the iminium ion in the presence of the starting aldehyde[4].

Mechanistic Rationale

The reaction begins with the condensation of the aldehyde and a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (for primary amines) or an iminium ion (for secondary amines). The slightly acidic conditions, often facilitated by the acetic acid byproduct of NaBH(OAc)₃, catalyze this step. The hydride from NaBH(OAc)₃ then selectively reduces the C=N double bond of the iminium ion to furnish the amine product.

G aldehyde 1-Ethyl-1H-imidazole- 5-carbaldehyde iminium Iminium Ion Intermediate aldehyde->iminium Condensation amine Primary or Secondary Amine (R¹R²NH) product Substituted Amine iminium->product Reduction nabhoac3 NaBH(OAc)₃

Caption: General workflow for the reductive amination of this compound.

Detailed Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (0.62 g, 5.0 mmol) in 15 mL of DCE.

  • Add the desired amine (5.5 mmol, 1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.27 g, 6.0 mmol, 1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (eluent gradient: from pure DCM to 9:1 DCM:MeOH) to obtain the desired amine.

Expert Insights: The choice of solvent can be critical. While DCE is common, DCM can also be effective. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 equivalents) can accelerate the formation of the iminium ion.

Reactant AmineTypical Reaction TimeExpected Yield
Benzylamine4 hours85-95%
Morpholine6 hours80-90%
Aniline12 hours70-85%

Wittig Reaction: Converting the Aldehyde to an Alkene

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent)[5][6][7]. This reaction is highly valuable for introducing a variety of substituted vinyl groups at the C5 position of the imidazole ring.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the ylide carbanion on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This zwitterionic species then undergoes ring closure to a four-membered oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide. The high stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction[7].

G aldehyde 1-Ethyl-1H-imidazole- 5-carbaldehyde betaine Betaine Intermediate aldehyde->betaine ylide Phosphorus Ylide (Ph₃P=CHR) oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization alkene Alkene Product oxaphosphetane->alkene Decomposition tppo Triphenylphosphine Oxide oxaphosphetane->tppo Decomposition

Caption: Mechanism of the Wittig reaction.

Detailed Protocol: Wittig Olefination

Materials:

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and syringe techniques for handling air-sensitive reagents

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 2.14 g, 6.0 mmol).

  • Add 20 mL of anhydrous THF and cool the suspension to 0 °C.

  • Slowly add n-BuLi (2.5 M in hexanes, 2.2 mL, 5.5 mmol) dropwise via syringe. The solution will typically turn a characteristic color (e.g., deep yellow or orange), indicating ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C.

  • In a separate flask, dissolve this compound (0.62 g, 5.0 mmol) in 10 mL of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 15 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired alkene.

Stereoselectivity Considerations: The stereochemical outcome of the Wittig reaction (E/Z ratio of the alkene) is dependent on the nature of the ylide. Unstabilized ylides (e.g., from alkylphosphonium salts) tend to give the Z-alkene, while stabilized ylides (with electron-withdrawing groups) favor the E-alkene.

Knoevenagel Condensation: Extending the Carbon Chain

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base[8]. This reaction is particularly useful for synthesizing α,β-unsaturated products, which are valuable intermediates in medicinal chemistry.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, ammonium acetate) to form a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product.

G aldehyde 1-Ethyl-1H-imidazole- 5-carbaldehyde adduct Aldol Adduct aldehyde->adduct active_methylene Active Methylene Compound (e.g., Malononitrile) carbanion Carbanion active_methylene->carbanion Deprotonation base Base (e.g., Piperidine) carbanion->adduct Nucleophilic Attack product α,β-Unsaturated Product adduct->product Dehydration (-H₂O)

Caption: Mechanism of the Knoevenagel condensation.

Detailed Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.24 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the crude solid from ethanol to obtain the pure 2-((1-ethyl-1H-imidazol-5-yl)methylene)malononitrile.

Expected Outcome: This reaction typically proceeds in high yield (80-95%) to give the crystalline product. The use of other active methylene compounds, such as ethyl cyanoacetate or diethyl malonate, may require slightly modified conditions, such as a different catalyst or longer reaction times.

Summary of Key Reactions

ReactionReagent(s)Product TypeKey Considerations
Reduction NaBH₄, MeOHPrimary AlcoholMild and selective.
Reductive Amination Amine, NaBH(OAc)₃Substituted AmineOne-pot procedure, broad scope.
Wittig Reaction Phosphorus YlideAlkeneStereoselectivity depends on ylide stability.
Knoevenagel Condensation Active Methylene Compound, Baseα,β-Unsaturated CompoundRequires a basic catalyst.

Conclusion

The aldehyde group of this compound serves as a versatile and reactive handle for a multitude of chemical transformations. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this important building block. By understanding the underlying mechanisms and carefully selecting reaction conditions, scientists can efficiently generate diverse libraries of imidazole-containing molecules for applications in drug discovery and beyond.

References

The Strategic Application of 1-Ethyl-1H-imidazole-5-carbaldehyde in the Synthesis of Novel Kinase Inhibitors: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its unique electronic properties and ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases make it an attractive starting point for drug discovery. This application note explores the synthetic utility of 1-Ethyl-1H-imidazole-5-carbaldehyde , a versatile building block for the construction of diverse kinase inhibitor libraries. While direct synthesis of currently marketed kinase inhibitors from this specific starting material is not prominently documented, its chemical functionality presents a rich platform for the development of novel inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases. This guide provides detailed hypothetical protocols, strategic considerations, and workflows for leveraging this compound in kinase inhibitor discovery programs.

Introduction: The Imidazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents.[2] The imidazole ring is a common structural feature in many successful kinase inhibitors due to its ability to mimic the purine core of ATP and form crucial hydrogen bonds with the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, providing a foundation for achieving high potency and selectivity.

This compound offers a strategic entry point for the synthesis of novel kinase inhibitors. The ethyl group at the N-1 position can modulate solubility and pharmacokinetic properties, while the carbaldehyde at the C-5 position serves as a versatile chemical handle for a variety of synthetic transformations to build out the inhibitor structure and explore structure-activity relationships (SAR).

Synthetic Utility of the 5-Carbaldehyde Functionality

The aldehyde group of this compound is a key reactive center for constructing a diverse array of chemical scaffolds. The following sections outline several high-yield and robust synthetic strategies that can be employed.

Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of amine-containing fragments, which can be designed to interact with specific residues in the kinase active site.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH)) is added the desired primary or secondary amine (1.0-1.2 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq), is added portion-wise to the reaction mixture.

  • Reaction Completion and Work-up: The reaction is stirred at room temperature until completion (typically 2-16 hours). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted amine derivative.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent depends on the solubility of the reactants. DCM and DCE are common choices for their inertness and ability to dissolve a wide range of organic compounds.

  • Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent for imines in the presence of aldehydes.

Hypothetical Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

Many potent kinase inhibitors feature a pyrimidine core, which can also interact with the kinase hinge region. The Biginelli reaction, a one-pot three-component condensation, offers a straightforward approach to pyrimidine-containing scaffolds from an aldehyde.

Experimental Protocol: Hypothetical Biginelli-type Reaction

  • Reaction Setup: In a round-bottom flask, this compound (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and urea or thiourea (1.5 eq) are dissolved in a suitable solvent such as ethanol or acetic acid.

  • Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or ytterbium triflate) is added.

  • Reaction Conditions: The mixture is heated to reflux (typically 80-120 °C) for 4-24 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by recrystallization or column chromatography.

Visualization of Synthetic Pathways and Biological Context

The following diagrams illustrate the potential synthetic transformations of this compound and a representative kinase signaling pathway that could be targeted.

G start This compound reductive_amination Reductive Amination (+ R1R2NH, NaBH(OAc)3) start->reductive_amination wittig Wittig Reaction (+ Ph3P=CHR') start->wittig biginelli Biginelli Reaction (+ β-ketoester, Urea) start->biginelli product1 N-Substituted Amines (Kinase Inhibitor Scaffolds) reductive_amination->product1 product2 Stilbene/Alkene Derivatives (Potential Scaffolds) wittig->product2 product3 Dihydropyrimidinones (Kinase Inhibitor Scaffolds) biginelli->product3

Caption: Synthetic utility of this compound.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Hypothetical targeting of the MAPK/ERK signaling pathway.

Biological Evaluation of Synthesized Compounds

Once a library of compounds has been synthesized, a systematic biological evaluation is necessary to identify promising kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Example: RAF Kinase)

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the kinase.

  • Materials: Recombinant active RAF kinase, biotinylated substrate peptide, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure: a. Dispense the synthesized compounds at various concentrations into a 384-well assay plate. b. Add the RAF kinase and the biotinylated substrate peptide. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the europium-labeled antibody and SA-APC detection reagents. g. Incubate to allow for antibody binding. h. Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The biological data should be systematically organized to facilitate SAR analysis.

Table 1: Hypothetical Biological Data for a Series of Synthesized Inhibitors

Compound IDR Group (from Reductive Amination)RAF Kinase IC₅₀ (nM)Cellular Proliferation IC₅₀ (µM)
HYPO-001 Phenyl52012.5
HYPO-002 4-Fluorophenyl2505.8
HYPO-003 3-Chlorophenyl890> 20
HYPO-004 Pyridin-3-yl1502.1
HYPO-005 Cyclohexyl> 10000> 50

Interpretation and Next Steps:

From this hypothetical data, one could infer that:

  • Aromatic R groups are preferred over aliphatic ones (compare HYPO-001 to HYPO-005).

  • Electron-withdrawing substituents at the para-position of the phenyl ring may improve potency (compare HYPO-002 to HYPO-001).

  • A pyridine ring at the R position is beneficial for activity (HYPO-004), possibly due to additional hydrogen bonding opportunities.

These initial SAR insights would guide the design and synthesis of the next generation of compounds to further optimize potency and cellular activity.

Conclusion

While this compound may not be a direct precursor to currently marketed kinase inhibitors, its chemical versatility makes it a highly valuable starting material for the discovery of novel and potent kinase inhibitors. The synthetic protocols and strategic guidance provided in this application note offer a solid foundation for researchers to design and execute successful drug discovery campaigns targeting a wide range of kinases. The systematic application of robust synthetic methodologies, coupled with rigorous biological evaluation and iterative SAR analysis, will be crucial for unlocking the full potential of this promising building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will focus on the most prevalent and effective method: the Vilsmeier-Haack formylation of 1-ethylimidazole. This guide moves beyond a simple protocol to explore the causality behind experimental choices, troubleshoot common issues, and empower you to achieve higher yields and purity.

I. Overview of the Primary Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the cornerstone for the formylation of electron-rich heterocyclic compounds, such as N-substituted imidazoles.[1][2][3] The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (most commonly phosphorus oxychloride, POCl₃).[3][4] This electrophile then attacks the electron-rich imidazole ring, leading to the introduction of a formyl (-CHO) group. For 1-ethylimidazole, the reaction is highly regioselective for the C5 position due to the electronic influence of the nitrogen atoms.

Reaction Mechanism: A Two-Stage Process

The overall transformation can be understood in two distinct stages:

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic POCl₃. The resulting intermediate eliminates a dichlorophosphate anion to form the highly electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent).[3][4]

  • Electrophilic Aromatic Substitution: The electron-rich C5 position of the 1-ethylimidazole ring attacks the carbon of the Vilsmeier reagent. The subsequent loss of a proton restores aromaticity, forming an iminium salt intermediate. This intermediate is stable until it is hydrolyzed during aqueous work-up to yield the final aldehyde product, this compound.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 Attack POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent Elimination N_Ethylimidazole 1-Ethylimidazole SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex N_Ethylimidazole->SigmaComplex Attack IminiumSalt Iminium Intermediate SigmaComplex->IminiumSalt Rearomatization Product This compound IminiumSalt->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.

II. Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. Subsequent sections will address troubleshooting and optimization of these steps.

Materials:

  • 1-Ethylimidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes. The solution should become a thick, pale-yellow solid or slurry.

  • Substrate Addition: Dissolve 1-ethylimidazole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent slurry at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Caution: This quenching is highly exothermic and releases gas. Perform this step in a well-ventilated fume hood.

  • Work-up: Continue stirring until all the ice has melted and gas evolution has ceased. Adjust the pH to ~8 with additional saturated NaHCO₃ if necessary. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

III. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

FAQ 1: My final yield is very low. What are the primary causes?

Low yield is the most frequent complaint. The cause can usually be traced to one of three areas: reagent quality, reaction conditions, or work-up procedure.

  • Reagent Quality:

    • Wet DMF: The Vilsmeier reagent is highly sensitive to water. Any moisture in the DMF will consume the POCl₃, preventing the formation of the active electrophile. Always use anhydrous DMF from a freshly opened bottle or a properly stored, dried source.

    • Decomposed POCl₃: Phosphorus oxychloride can hydrolyze over time to phosphoric acid and HCl. Use a fresh bottle or a recently distilled supply for best results.

  • Reaction Conditions:

    • Poor Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. If the temperature rises too high, side reactions can occur. Conversely, if the subsequent reaction with 1-ethylimidazole is not allowed to warm to room temperature, it may proceed too slowly, leading to incomplete conversion.

    • Incorrect Stoichiometry: An excess of the Vilsmeier reagent is typically required to drive the reaction to completion. However, a large excess can lead to more byproducts and a more difficult work-up.

  • Work-up Issues:

    • Incomplete Hydrolysis: The iminium salt intermediate must be fully hydrolyzed to the aldehyde. Insufficient water or stirring during the quench can leave unhydrolyzed material, which may be lost during extraction.

    • Product Loss During Extraction: The product has some water solubility. Ensure thorough extraction with an appropriate solvent like DCM or chloroform.

Parameter Recommendation Reasoning & Impact on Yield
DMF Quality Anhydrous (<50 ppm H₂O)Water decomposes the Vilsmeier reagent, directly reducing the amount of active formylating agent available.
POCl₃:DMF Ratio 1.1 - 1.5 eq POCl₃ per eq of DMFAn excess of POCl₃ ensures complete activation of DMF. A significant excess can lead to undesired side reactions.
Vilsmeier Reagent:Substrate 1.5 - 3.0 eq of Vilsmeier ReagentEnsures the reaction goes to completion. Insufficient reagent leads to unreacted starting material.
Initial Temperature 0 - 5 °CControls the exothermic formation of the Vilsmeier reagent, preventing its decomposition and side reactions.
Reaction Temperature Room Temp (after addition)Provides sufficient energy for the electrophilic substitution to proceed at a reasonable rate without degrading the product.
Quenching Slow addition to ice/aq. NaHCO₃Safely controls the highly exothermic hydrolysis and neutralizes HCl byproduct, preventing acid-catalyzed degradation.
FAQ 2: I am observing a significant amount of a regioisomer. How can I improve selectivity for the C5 position?

While formylation is strongly directed to C5, small amounts of the C4 or C2-formylated isomers can sometimes be observed.

  • Understanding Regioselectivity: The nitrogen at position 1 (N1) is alkylated and more electron-donating, while the nitrogen at position 3 (N3) acts as an imine and is electron-withdrawing. The C5 position is para to the activating N1-ethyl group and meta to the deactivating N3, making it the most electron-rich and sterically accessible position for electrophilic attack. The C2 position is situated between two electron-withdrawing nitrogens, making it the most electron-deficient and least reactive site.

  • Improving Selectivity:

    • Lower Reaction Temperature: Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity by favoring the thermodynamically more stable C5 product over kinetically formed isomers.

    • Solvent Choice: While DMF is the reagent, using a non-polar co-solvent like DCM or 1,2-dichloroethane can modulate the reactivity of the Vilsmeier reagent and potentially enhance selectivity.

FAQ 3: The reaction mixture turned dark brown/black, and I isolated a tar-like substance. What happened?

The formation of dark, polymeric material is a clear sign of decomposition.

  • Cause 1: Excessive Heat: Overheating during the Vilsmeier reagent formation or the reaction itself can lead to polymerization of the imidazole ring or decomposition of the product. Strict temperature control is critical.

  • Cause 2: Acidic Work-up: The product is sensitive to strong acids. If the reaction is quenched with water alone without a base like NaHCO₃, the resulting highly acidic conditions (from HCl and dichlorophosphoric acid byproducts) can cause degradation. Always quench into a basic solution.

  • Cause 3: Air/Oxidation: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to discoloration and byproduct formation.

Troubleshooting_Yield Start Low Yield Observed CheckReagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) Start->CheckReagents CheckTemp Review Temperature Logs (Exotherm Controlled?) Start->CheckTemp CheckWorkup Analyze Work-up Procedure (Efficient Quench & Extraction?) Start->CheckWorkup ReagentIssue Root Cause: Reagent Decomposition CheckReagents->ReagentIssue No TempIssue Root Cause: Poor Thermal Control CheckTemp->TempIssue No WorkupIssue Root Cause: Product Loss/Degradation CheckWorkup->WorkupIssue No SolutionReagent Solution: Use fresh, anhydrous reagents. ReagentIssue->SolutionReagent SolutionTemp Solution: Ensure slow addition at 0 °C. TempIssue->SolutionTemp SolutionWorkup Solution: Quench in aq. NaHCO₃, perform multiple extractions. WorkupIssue->SolutionWorkup

References

Stability and storage conditions for 1-Ethyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Ethyl-1H-imidazole-5-carbaldehyde (CAS: 842972-42-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the compound's chemical properties and established best practices for handling sensitive aldehydes and imidazole-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term storage, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) . The compound is a solid that is sensitive to air and light.[1] Storing it in a refrigerator under inert gas minimizes the risk of oxidation and degradation over time. The container should be tightly sealed to prevent moisture ingress.

Q2: How should I handle the compound for daily or short-term use?

A2: For short-term use, it is advisable to bring the container to room temperature before opening to prevent condensation of moisture, which can hydrolyze the compound or accelerate degradation. Once opened, handle the compound quickly and in a well-ventilated area, preferably in a fume hood.[2] After dispensing the required amount, re-purge the container with an inert gas before sealing and returning it to cold storage.

Q3: My compound has developed a yellowish or brownish tint. Is it still usable?

A3: A change in color from white or off-white to a yellowish or brownish hue is a common indicator of degradation. This is likely due to oxidation of the aldehyde functional group to the corresponding carboxylic acid or other complex reactions involving the imidazole ring. While the compound may still contain the desired material, its purity is compromised. It is highly recommended to use a fresh, pure sample for experiments where stoichiometry and purity are critical. For less sensitive applications, the material could potentially be used, but with the understanding that yields and side reactions may be affected.

Q4: Is this compound sensitive to light?

A4: Yes, imidazole-containing compounds, in general, can be sensitive to light, particularly UV light, which can induce photodegradation.[1] It is best practice to store the compound in an amber or opaque vial to protect it from light.[1] All handling and experimental procedures should be conducted with minimal exposure to direct, strong light.

Q5: What solvents are compatible with this compound?

A5: Based on its structure, this compound is expected to be soluble in a range of organic solvents, such as ethanol and dichloromethane. When preparing stock solutions, it is crucial to use anhydrous solvents, as water can react with the aldehyde. For long-term storage in solution, it is generally not recommended due to the increased risk of degradation. If a stock solution must be prepared, it should be stored under an inert atmosphere at low temperatures and used as quickly as possible.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Recommendations
Inconsistent or low reaction yields Degradation of the starting material due to improper storage or handling.1. Verify Purity: Before use, check the purity of your this compound using a suitable analytical method (e.g., ¹H NMR, LC-MS). Look for the aldehyde proton peak and the absence of a carboxylic acid peak.2. Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound.3. Inert Atmosphere: Ensure all manipulations of the solid and any reactions are performed under an inert atmosphere to prevent oxidation.
Formation of an unexpected carboxylic acid byproduct Oxidation of the aldehyde group by atmospheric oxygen.1. Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.2. Inert Reaction Setup: Set up your reaction under a positive pressure of nitrogen or argon.3. Antioxidants: For certain applications, the addition of a radical inhibitor or antioxidant like BHT could be considered, but its compatibility with your reaction chemistry must be verified.
Reaction fails to initiate or proceeds very slowly The compound may have polymerized or degraded, reducing the concentration of the active aldehyde.1. Solubility Check: Observe the solubility of the compound in your reaction solvent. If it appears less soluble than expected, this could indicate polymerization.2. Fresh Aliquot: Always use a freshly opened vial or a properly stored aliquot for your reactions. Avoid using material from a container that has been opened multiple times over a long period.
Discoloration of reaction mixture upon addition of the compound This could be due to impurities in the starting material or an incompatibility with other reagents.1. Check Incompatibilities: This compound is incompatible with strong oxidizing agents.[2] Ensure that your reaction conditions do not involve strong oxidants unless intended.2. Purity of Other Reagents: Verify the purity of all other reagents and the dryness of your solvents.
Summary of Recommended Storage Conditions
Condition Recommendation Rationale
Temperature 2-8°CTo slow down potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation of the aldehyde and imidazole moieties.
Light Protect from light (Amber Vial)To prevent photodegradation.[1]
Moisture Tightly sealed containerTo prevent hydrolysis and other moisture-driven degradation.

Visualizing Potential Degradation

To better understand the stability challenges, the following diagram illustrates the primary potential degradation pathways for this compound based on the known reactivity of its functional groups.

G A This compound B 1-Ethyl-1H-imidazole-5-carboxylic acid A->B Oxidation (O₂, air) C Photodegradation Products A->C UV Light / Light Exposure D Polymerization Products A->D Acid/Base Catalysis or Heat

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol for Preparing a Stock Solution
  • Allow the sealed container of this compound to warm to room temperature in a desiccator.

  • In a chemical fume hood, weigh the desired amount of the solid into a clean, dry vial.

  • Add anhydrous solvent (e.g., dichloromethane or ethanol) that has been purged with inert gas.

  • Cap the vial and sonicate or vortex until the solid is fully dissolved.

  • If the solution is to be stored, flush the headspace of the vial with nitrogen or argon before sealing tightly.

  • Store the solution at 2-8°C and use it as soon as possible. For optimal results, prepare fresh solutions for each experiment.

References

Technical Support Center: Navigating Reactions with 1-Ethyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-1H-imidazole-5-carbaldehyde. This guide is designed to provide practical, in-depth solutions to a common challenge encountered with this versatile building block: its poor solubility. By understanding the underlying chemical principles and employing strategic experimental design, you can overcome solubility hurdles and achieve successful reaction outcomes. This resource provides troubleshooting guides and frequently asked questions to directly address issues you may encounter in the lab.

Troubleshooting Guide: When Solubility Becomes a Bottleneck

This section addresses specific problems you might face during your experiments. Each scenario is followed by a step-by-step troubleshooting plan, grounded in established chemical principles.

Scenario 1: My reaction is sluggish, and I see solid starting material in the flask. What should I do?

This is a classic sign that your this compound has not fully dissolved in the reaction solvent, limiting its availability to react.

Troubleshooting Protocol:

  • Solvent System Optimization: The "like dissolves like" principle is your first line of defense. Since this compound is a polar molecule, polar aprotic solvents are a good starting point. If you are using a nonpolar solvent like toluene or hexane, consider switching to a more polar option.

  • Introduce a Co-solvent: If changing the primary solvent is not feasible due to reaction chemistry, a co-solvent can be highly effective.[1] Co-solvents work by altering the overall polarity of the solvent system, which can significantly enhance the solubility of your starting material.[1]

    • Recommended Co-solvents: For reactions in less polar media, consider adding a small percentage of a polar aprotic solvent. For aqueous systems, a water-miscible organic solvent can disrupt the hydrogen bonding network of water, improving the solubility of hydrophobic compounds.[1]

Primary Solvent Recommended Co-solvents Typical Starting % (v/v)
TolueneDichloromethane (DCM), Tetrahydrofuran (THF)10-20%
Dichloromethane (DCM)Acetonitrile (ACN), Dimethylformamide (DMF)5-15%
WaterEthanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO)5-25%
  • Step-by-Step Co-solvent Addition:

    • Begin by adding the co-solvent to your primary solvent.

    • Attempt to dissolve the this compound in this mixed solvent system before adding other reagents.

    • If solubility is still an issue, you can gradually increase the percentage of the co-solvent, keeping in mind potential impacts on the reaction kinetics and downstream purification.

  • Employ Gentle Heating: Increasing the temperature of the reaction mixture can enhance the solubility of your compound.

    • Caution: Before applying heat, ensure that your starting materials and reagents are thermally stable at the intended temperature. Monitor the reaction closely for any signs of decomposition (e.g., color change).

Scenario 2: I'm attempting a reductive amination, but the imine formation is incomplete, likely due to poor solubility.

Reductive amination is a powerful tool, but its success hinges on the initial formation of the imine intermediate. Poor solubility of the aldehyde can severely hamper this step.

Workflow for Enhancing Reductive Amination:

Caption: Decision workflow for troubleshooting poor solubility in reductive amination.

Detailed Protocol for Reductive Amination with Solubility Enhancement:

  • Solvent Selection: Choose a protic solvent that can facilitate both imine formation and the subsequent reduction. Methanol or ethanol are excellent starting points.

  • Co-solvent Strategy: If the aldehyde's solubility remains low in your chosen protic solvent, add a co-solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to create a biphasic system or a more solubilizing homogeneous mixture.

  • pH Adjustment with a Mild Acid: The imidazole moiety is basic and can be protonated. By adding a mild acid like acetic acid, you can protonate the imidazole ring, which may increase its solubility in polar solvents.[2] This can also catalyze imine formation.

    • Procedure:

      • Dissolve the this compound and the amine in your chosen solvent system.

      • Add 1 to 1.5 equivalents of acetic acid.

      • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Once the imine has formed (which can be monitored by TLC or LC-MS), add the reducing agent. Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for imines over aldehydes.

Scenario 3: My Knoevenagel condensation is not proceeding to completion.

The Knoevenagel condensation, a key C-C bond-forming reaction, is also susceptible to solubility issues with the aldehyde starting material.[3]

Optimized Knoevenagel Condensation Protocol:

  • Catalyst and Solvent Synergy: Imidazole itself can act as a catalyst for the Knoevenagel condensation.[4][5] This presents a unique opportunity for a more streamlined reaction.

    • Recommended Solvent: Dichloromethane (DCM) is a good starting point for this reaction when using imidazole as a catalyst.[5]

  • Alternative Media - Ionic Liquids: Imidazolium-based ionic liquids can serve as both the solvent and promoter for the Knoevenagel condensation, often leading to excellent yields without the need for other catalysts or co-solvents.[6]

    • Experimental Setup:

      • Combine the this compound and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in an imidazolium-based ionic liquid.

      • Stir the mixture at room temperature or with gentle heating.

      • Monitor the reaction progress by TLC.

      • Upon completion, the product can often be extracted with a less polar organic solvent, and the ionic liquid can be recovered and reused.

  • Deep Eutectic Solvents (DES): A ternary deep eutectic solvent system can act as both the reaction medium and a recyclable catalyst for imidazole synthesis, which suggests its potential applicability to reactions involving imidazole derivatives.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Q2: Can I use pH adjustment to improve the solubility of this compound in aqueous media?

Yes, this can be an effective strategy. The imidazole ring is basic (pKa of the conjugate acid is around 7), meaning it will be protonated and more water-soluble at a pH below 7.[10] Conversely, in highly basic conditions, the N-H proton of an unsubstituted imidazole can be removed, but this is not applicable to your N-ethylated compound. For reactions in aqueous buffers, adjusting the pH to the 6.2-7.8 range can be beneficial.[10]

Q3: Are there any other advanced techniques to consider for very challenging solubility issues?

For particularly stubborn solubility problems, you might explore:

  • Phase-Transfer Catalysis (PTC): This technique is useful for reactions where the reactants are in different, immiscible phases. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of one reactant across the phase boundary to react with the other. This can be particularly effective for N-alkylation of imidazoles and other reactions of heterocyclic compounds.

  • Deep Eutectic Solvents (DES): As mentioned earlier, DES are mixtures of compounds that have a much lower melting point than their individual components. They are considered green solvents and can be excellent media for organic reactions, sometimes also acting as catalysts.[7][11]

Workflow for Advanced Solubility Enhancement:

Caption: Advanced strategies for overcoming persistent solubility issues.

By systematically applying these troubleshooting strategies and considering the underlying chemical principles, you can effectively address the challenges posed by the poor solubility of this compound and successfully advance your research and development projects.

References

Technical Support Center: Optimization of Reaction Conditions for 1-Ethyl-1H-imidazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Ethyl-1H-imidazole-5-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic building blocks. The content is structured in a practical question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge regarding the primary synthetic route for this compound.

Q1: What is the most common and effective method for synthesizing this compound?

The most widely employed and robust method for the formylation of electron-rich heterocycles like 1-ethyl-1H-imidazole is the Vilsmeier-Haack reaction .[1][2] This reaction is highly effective for introducing a formyl (-CHO) group onto the imidazole ring, typically at the C5 position for N1-substituted imidazoles. The core of the reaction involves an electrophilic aromatic substitution mechanism.[3]

Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction in this context?

Certainly. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: The reaction begins with the formation of the active formylating agent, the Vilsmeier reagent (a chloroiminium ion). This is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[4][5]

  • Electrophilic Attack and Hydrolysis: The electron-rich 1-ethyl-1H-imidazole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium ion intermediate. This intermediate is then hydrolyzed during the aqueous work-up step to yield the final aldehyde product.[3][5]

Below is a diagram illustrating the general mechanism.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Imidazole 1-Ethyl-1H-imidazole Iminium_Intermediate Iminium Intermediate Imidazole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde 1-Ethyl-1H-imidazole- 5-carbaldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Q3: What are the critical reaction parameters to control for a successful synthesis?

Success hinges on the careful control of several parameters:

  • Stoichiometry: The molar ratio of the imidazole substrate to the Vilsmeier reagent is crucial. An excess of the reagent is typically used to drive the reaction to completion.

  • Temperature: Temperature control is vital during both the formation of the Vilsmeier reagent (typically at 0 °C) and the subsequent reaction with the imidazole, which can range from 0 °C to 80 °C depending on the substrate's reactivity.[4]

  • Solvent: DMF often serves as both a reagent and a solvent.[2] In other cases, solvents like dichloromethane (DCM) or chloroform may be used.[6]

  • Moisture: The reaction is highly sensitive to moisture, as water will quench the Vilsmeier reagent and POCl₃.[7] All glassware should be oven-dried, and anhydrous solvents must be used.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during your experiments.

Issue 1: Low or No Product Yield
Q: My reaction yield is disappointingly low, or I've recovered only starting material. What went wrong?

This is a common issue that can usually be traced back to one of several factors. Let's diagnose the potential causes.

A: Potential Causes & Solutions:

Potential Cause Explanation & Scientific Rationale Recommended Action
1. Inactive Vilsmeier Reagent The Vilsmeier reagent is highly moisture-sensitive. Any water present in the DMF, solvent, or glassware will rapidly decompose the reagent and POCl₃, preventing the formylation from occurring.[7]Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous DMF (e.g., from a freshly opened bottle or distilled). Perform the reaction under an inert atmosphere (Nitrogen or Argon).
2. Incorrect Stoichiometry An insufficient amount of the formylating agent will lead to incomplete conversion of the starting material. Typically, 1.5 to 3.0 equivalents of the Vilsmeier reagent are recommended.Optimize the molar ratio of POCl₃ and DMF to the imidazole substrate. Start with 1.5 equivalents of POCl₃ relative to the imidazole and increase if conversion remains low.
3. Suboptimal Reaction Temperature The formylation of imidazoles is temperature-dependent. If the temperature is too low, the activation energy barrier for the electrophilic attack may not be overcome, resulting in a sluggish or stalled reaction.[4]After the initial formation of the Vilsmeier reagent at 0 °C, allow the reaction to warm to room temperature. If no conversion is observed, gently heat the mixture (e.g., to 40-60 °C) and monitor by TLC or LC-MS.
4. Ineffective Hydrolysis (Work-up) The reaction produces an iminium salt intermediate, which must be hydrolyzed to the final aldehyde.[5] Improper quenching or hydrolysis can lead to low yields of the desired product.Quench the reaction mixture by pouring it slowly onto crushed ice or into a cold aqueous solution of a base like sodium acetate or sodium bicarbonate.[3] Stir vigorously to ensure complete hydrolysis of the intermediate.

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products & Impurities
Q: My crude NMR/LC-MS shows several unexpected peaks. What are these side products and how can I avoid them?

The presence of multiple products indicates side reactions are competing with the desired formylation.

A: Common Side Products & Prevention Strategies:

Side Product Formation Mechanism Prevention Strategy
1. Isomeric Products While formylation of 1-ethyl-1H-imidazole is strongly directed to the C5 position, derivatives with other substituents may yield isomers (e.g., C2 or C4 formylation). This is governed by the electronic and steric effects of the substituents.For novel derivatives, regioselectivity may need to be confirmed experimentally. If a mixture is unavoidable, focus on optimizing purification to isolate the desired isomer.
2. Di-formylated Products If other positions on the imidazole ring are sufficiently activated and sterically accessible, a second formylation can occur, especially with a large excess of the Vilsmeier reagent or at high temperatures.[8]Carefully control the stoichiometry. Use the lowest effective amount of the Vilsmeier reagent (start around 1.5 eq). Avoid excessively high reaction temperatures and prolonged reaction times.[8]
3. Polymerization/Tars Harsh acidic conditions and high heat can lead to the degradation and polymerization of the electron-rich imidazole ring, resulting in the formation of intractable tars.[8]Maintain the lowest effective temperature for the reaction. Ensure the work-up procedure neutralizes the acidic mixture promptly after the reaction is complete.
Issue 3: Difficulties with Product Purification
Q: I'm struggling to isolate a pure sample of my target aldehyde. What purification strategy do you recommend?

Purification of imidazole aldehydes can be challenging due to their polarity and potential for binding to silica gel. A systematic approach is key.

A: Recommended Purification Workflow:

  • Aqueous Work-up: This is the most critical step. After quenching the reaction, the aqueous solution should be made basic (pH 8-9) with a suitable base (e.g., Na₂CO₃, K₂CO₃, or NaOH solution) to ensure the imidazole product is in its free base form. This increases its solubility in organic solvents.

  • Solvent Extraction: Extract the product from the aqueous layer using an appropriate organic solvent. Dichloromethane (DCM) or a 9:1 mixture of DCM/Isopropanol are often effective. Repeat the extraction 3-4 times to maximize recovery.

  • Washing: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Column Chromatography: This is the standard method for obtaining highly pure material.[3]

    • Stationary Phase: Silica gel is most common.

    • Mobile Phase (Eluent): A gradient system is often best. Start with a less polar mixture (e.g., 100% Hexane or DCM) and gradually increase the polarity by adding ethyl acetate or methanol. A typical starting point for eluting these compounds is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.

  • Crystallization: If the purified product is a solid and a suitable solvent system can be found, recrystallization is an excellent final step to achieve high purity.

Caption: Decision workflow for product purification.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific derivatives.

Materials:

  • 1-Ethyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water & Ice

Procedure:

  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (5.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes.

  • Reaction: Dissolve 1-ethyl-1H-imidazole (1.0 eq.) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating & Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. If TLC or LC-MS analysis shows incomplete conversion, heat the reaction mixture to 50-60 °C and stir for an additional 4-16 hours, monitoring periodically.

  • Quenching & Hydrolysis: Once the reaction is complete, cool the mixture back to room temperature. In a separate large beaker, prepare a stirred solution of saturated sodium bicarbonate or a 2M solution of sodium acetate in water, cooled in an ice bath. Slowly and carefully pour the reaction mixture into the cold aqueous solution. Caution: This quenching is exothermic and may release gas.

  • Work-up: Continue stirring the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. Adjust the pH to ~8-9 with additional base if necessary.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 20% to 80% ethyl acetate in hexanes) to afford the pure this compound.

References

Challenges in the scale-up synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important heterocyclic building block. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the rationale behind our recommendations.

Introduction: Synthetic Strategies and Scale-Up Hurdles

This compound is a valuable intermediate in pharmaceutical development. While several synthetic routes exist, the most common and industrially viable method is the Vilsmeier-Haack formylation of N-ethylimidazole.[1][2][3][4] Alternative methods, such as metallation (lithiation) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), are also employed but present distinct challenges, particularly at scale.[5][6]

Scaling up the synthesis of this molecule is not trivial. Key challenges include managing exothermic reactions, controlling regioselectivity, ensuring efficient product isolation from high-boiling solvents, and preventing byproduct formation. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: We are planning a multi-kilogram scale-up. Which synthetic route offers the best balance of yield, safety, and cost: Vilsmeier-Haack or a lithiation-based method?

A1: For large-scale synthesis, the Vilsmeier-Haack reaction is almost always the preferred route . The decision is based on a careful analysis of process safety, reagent cost and handling, and overall robustness.

  • Vilsmeier-Haack Route: This method typically uses N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride to generate the electrophilic Vilsmeier reagent in situ.[1][2][7] While the reagents are corrosive and the reaction can be exothermic, the conditions are manageable in standard industrial reactors. The starting materials are relatively inexpensive and readily available.

  • Lithiation Route: This approach involves the deprotonation of N-ethylimidazole using a strong organolithium base (like n-BuLi) at cryogenic temperatures (-78 °C), followed by the addition of a formylating agent (e.g., DMF).[5][6] While this can be a high-yielding reaction at the lab scale, it is often prohibitive for large-scale production due to:

    • Extreme Temperatures: Maintaining -78 °C in large reactors is energy-intensive and costly.

    • Strictly Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture, requiring rigorously dried solvents and inert atmospheres, which adds complexity and cost at scale.[8]

    • Safety Concerns: Reagents like n-BuLi are pyrophoric and require specialized handling protocols.

Q2: During our pilot Vilsmeier-Haack reaction, we observed a significant exotherm upon addition of POCl₃ to DMF, followed by a low yield of the desired product. What is the likely cause and how can we mitigate it?

A2: This is a classic scale-up challenge related to heat transfer and reagent stability. The issue likely stems from two interconnected factors: uncontrolled formation of the Vilsmeier reagent and its potential degradation.

The reaction begins with the formation of the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][7] This reaction between DMF and POCl₃ is highly exothermic. On a small scale, a simple ice bath can manage the heat. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient.

Causality and Troubleshooting Steps:

  • Inadequate Temperature Control: If the temperature rises uncontrollably during POCl₃ addition, the Vilsmeier reagent can undergo side reactions or decomposition.

  • Order of Addition: Adding DMF to POCl₃ is highly hazardous and should be avoided. The standard and safer procedure is the slow, portion-wise, or continuous addition of POCl₃ to a cooled solution of the substrate in DMF.

  • Impure Reagents: Water in the DMF will rapidly quench the Vilsmeier reagent and POCl₃, leading to reduced yield and formation of byproducts.

Recommended Protocol for Vilsmeier Reagent Formation at Scale:
  • Reactor Setup: Use a jacketed reactor with efficient overhead stirring and a calibrated temperature probe. Ensure the cooling system is operational and can handle the expected thermal load.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon to maintain an anhydrous environment.

  • Controlled Addition: Cool the solution of 1-ethylimidazole in anhydrous DMF to 0-5 °C. Add POCl₃ dropwise via an addition funnel or a dosing pump, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC to determine the endpoint of the formylation before proceeding to the workup.

Below is a troubleshooting workflow to diagnose and solve low-yield issues.

G start Low Yield Observed check_temp Was internal temp > 15°C during POCl₃ addition? start->check_temp check_reagents Were anhydrous reagents used? check_temp->check_reagents No solution_temp Improve cooling capacity. Use slower addition rate. check_temp->solution_temp Yes check_stirring Was stirring efficient? check_reagents->check_stirring Yes solution_reagents Use anhydrous grade DMF. Distill or dry solvents. check_reagents->solution_reagents No solution_stirring Increase RPM. Check impeller design for vessel geometry. check_stirring->solution_stirring No investigate_workup Problem likely in workup or purification. (See Q4) check_stirring->investigate_workup Yes temp_yes Yes temp_no No reagents_yes Yes reagents_no No stirring_yes Yes stirring_no No

Caption: Troubleshooting workflow for low yield.

Q3: We are observing the formation of an isomer, likely 1-Ethyl-1H-imidazole-4-carbaldehyde. How can we improve the regioselectivity for the 5-carbaldehyde product?

A3: The formylation of N-substituted imidazoles can theoretically occur at the C2, C4, or C5 positions. The C2 position is generally the most electron-deficient and least reactive towards electrophiles. The reaction typically yields a mixture of C4 and C5 isomers, with the C5 position often being kinetically favored.

The regioselectivity is influenced by a complex interplay of electronic and steric factors. The ethyl group at the N1 position directs the electrophilic attack. While a high degree of selectivity for the C5 position is common, deviations can occur.

Strategies to Enhance C5 Selectivity:

  • Temperature Control: Lower reaction temperatures (0-5 °C) during the addition of the imidazole substrate to the pre-formed Vilsmeier reagent can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Solvent and Reagent Stoichiometry: Ensure the correct stoichiometry is used. An excess of the Vilsmeier reagent may lead to di-formylation or other side reactions. The reaction is typically run with DMF as the solvent, and altering this is not recommended as it is also the reagent.

  • Alternative Formylating Reagents: While less common for scale-up, exploring milder formylating agents could be a laboratory-scale strategy to optimize selectivity before committing to a specific process.

If isomer formation persists, the most practical solution at scale is to develop a robust purification method to separate the isomers, such as fractional distillation under vacuum or crystallization.

Q4: Our main challenge is product isolation. The workup is difficult, and removing the high-boiling DMF solvent is inefficient. What is a robust, scalable purification strategy?

A4: This is a very common and critical scale-up problem. The workup of a Vilsmeier-Haack reaction involves quenching the reactive intermediates and separating the product from the DMF solvent and inorganic salts.

Step-by-Step Isolation and Purification Protocol:

  • Quenching: The reaction mixture is typically quenched by slowly adding it to a vigorously stirred, cooled aqueous solution of a base, such as sodium hydroxide, sodium carbonate, or sodium acetate.[7] This step is also exothermic and requires careful temperature control. The goal is to hydrolyze the iminium intermediate to the aldehyde and neutralize acidic byproducts.

  • Extraction: After quenching, the product is extracted into a suitable organic solvent like dichloromethane (DCM), ethyl acetate, or methyl tert-butyl ether (MTBE). Multiple extractions will be necessary to ensure a good recovery.

  • DMF Removal: The primary challenge is removing DMF from the product.

    • Aqueous Washes: Repeatedly washing the combined organic extracts with water or brine can remove the majority of the DMF.

    • Azeotropic Distillation: For residual DMF, azeotropic distillation with a solvent like heptane can be effective.

  • Final Purification: The crude product, now free of most DMF, can be purified by one of the methods below. Column chromatography is generally not feasible for multi-kilogram scale.

Comparison of Scalable Purification Methods
MethodDescriptionProsCons
Vacuum Distillation Distilling the product under reduced pressure.Highly effective for thermally stable liquids. Can yield very pure product.Product must be thermally stable. Requires specialized equipment.
Crystallization Inducing the product to crystallize from a suitable solvent system.Can provide very high purity. Cost-effective.Requires identifying a suitable solvent. Yields can be lower due to solubility losses.
Acid/Base Extraction Converting the product to a salt to move it into an aqueous layer, washing the impurities, then regenerating the free base.Effective for removing non-basic impurities.Adds extra steps and solvent usage. Requires careful pH control.

For this compound, vacuum distillation is often the most effective method if the product is sufficiently stable at the required temperatures. If not, developing a crystallization protocol, perhaps by forming a salt like the hydrochloride, is the next best alternative.[9]

Process Flow and Critical Control Points

The following diagram outlines the key stages of a scalable Vilsmeier-Haack synthesis and highlights the critical control points (CCPs) that must be monitored to ensure a safe, efficient, and reproducible process.

G cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: Vilsmeier Reagent Formation & Reaction cluster_2 Stage 3: Workup & Isolation cluster_3 Stage 4: Purification ccp ccp reagent_prep Charge 1-Ethylimidazole and Anhydrous DMF vilsmeier_formation Add POCl₃ to DMF Solution reagent_prep->vilsmeier_formation ccp1 CCP 1: Temp < 10°C vilsmeier_formation->ccp1 reaction_stir Stir at Room Temp until completion ccp1->reaction_stir ccp2 CCP 2: Reaction Monitoring (HPLC/TLC) reaction_stir->ccp2 quench Quench into Aqueous Base ccp2->quench ccp3 CCP 3: Quench Temp < 20°C quench->ccp3 extract Extract with Organic Solvent ccp3->extract wash Aqueous Washes to Remove DMF extract->wash concentrate Concentrate & Dry wash->concentrate purify Final Purification (e.g., Vacuum Distillation) concentrate->purify final_product Isolated Product purify->final_product

Caption: Key stages and critical control points in the scale-up synthesis.

References

Technical Support Center: Navigating the Nuances of 1-Ethyl-1H-imidazole-5-carbaldehyde Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable insights into a common yet challenging issue: the degradation of 1-Ethyl-1H-imidazole-5-carbaldehyde during experimental workup. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter, moving from general stability concerns to detailed procedural recommendations.

General Stability and Degradation

Q1: My this compound is showing signs of degradation after workup, even when I follow standard procedures. What are the primary degradation pathways I should be aware of?

A1: this compound, like many imidazole aldehydes, is susceptible to several degradation pathways, primarily oxidation and pH-mediated transformations.

  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen. This process can be accelerated by trace metal impurities, light, and elevated temperatures. The imidazole ring itself can also undergo base-mediated autoxidation.[1][2]

  • pH Instability: The stability of the imidazole ring and the aldehyde group is highly pH-dependent.

    • Acidic Conditions (pH < 5): Under acidic conditions, imidazole aldehydes can exist in equilibrium with their hydrated gem-diol form. While this is a reversible process, the protonated imidazolium cation increases the electrophilicity of the aldehyde carbon, potentially making it more susceptible to certain nucleophilic attacks.[3][4] For imidazole-2-carboxaldehyde, the diol form becomes the dominant species at a pH below 5.[3]

    • Basic Conditions (pH > 8): In basic solutions, the imidazole ring can be deprotonated, which may increase its susceptibility to oxidative degradation. Aldehydes, in general, can undergo reactions like the Cannizzaro reaction in the presence of a strong base, though this is less common for aromatic aldehydes without α-hydrogens unless harsh conditions are applied.

Q2: I'm performing a reaction that requires an aqueous workup. What is the optimal pH range to maintain the stability of my compound?

A2: Based on the known stability of similar imidazole aldehydes, maintaining a pH range of 6.0 to 8.0 during aqueous workup is generally recommended.[5] This slightly acidic to mildly basic range helps to avoid the extremes that promote significant hydration to the gem-diol (at low pH) or accelerate oxidative degradation (at high pH).[1][3][4]

Workup and Purification Troubleshooting

Q3: During an extractive workup with an organic solvent and water, I'm observing significant loss of my product. What could be causing this, and how can I mitigate it?

A3: Product loss during extractive workup can often be attributed to the solubility of the compound in the aqueous phase, which is influenced by pH.

  • Causality: The imidazole ring is basic (pKa of the conjugate acid is ~7), meaning that in an acidic aqueous layer, it will be protonated to form an imidazolium salt.[6] This salt is significantly more water-soluble than the neutral compound, leading to its retention in the aqueous phase and loss from your organic extract.

  • Troubleshooting Protocol:

    • Initial Extraction under Neutral/Slightly Basic Conditions: Perform your initial extractions with deionized water or a brine solution, ensuring the aqueous phase is at a pH between 7.0 and 8.0.

    • Basification and Back-Extraction: If you suspect product loss to the aqueous phase, carefully adjust the pH of the combined aqueous layers to ~8.0-8.5 with a mild base like sodium bicarbonate.

    • Re-extraction: Extract the basified aqueous layer again with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the neutralized, more organic-soluble product.

Q4: My purified this compound appears to be degrading upon storage, even as a solid. What are the best practices for storing this compound?

A4: Long-term stability requires minimizing exposure to atmospheric oxygen, light, and moisture.

  • Storage Recommendations:

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

    • Temperature: For long-term storage, keep at -20°C or -80°C.[7] For short-term storage (up to one month), -20°C is acceptable.[7]

    • Light: Always store in an amber vial or a container protected from light to prevent photodegradation.[1][2]

    • Moisture: Ensure the compound is thoroughly dried before storage and kept in a sealed container, as moisture can facilitate degradation.

Advanced Strategies for Preventing Degradation

Q5: For a multi-step synthesis, would it be beneficial to protect the aldehyde group? If so, what protecting groups are compatible with the imidazole moiety?

A5: Yes, protecting the aldehyde group can be a highly effective strategy, especially if the subsequent reaction conditions are harsh (e.g., strongly basic, oxidative, or involve strong nucleophiles).

  • Recommended Protecting Group: Acetals/Ketals:

    • Formation: Aldehydes can be readily protected as acetals by reacting them with an excess of an alcohol or a diol in the presence of an acid catalyst.[8] Cyclic acetals, formed with diols like ethylene glycol, are particularly stable.

    • Stability: Acetals are stable to bases, nucleophiles, and reducing agents, making them ideal for a wide range of reactions.[8][9]

    • Deprotection: They are typically removed by treatment with aqueous acid.[8]

  • Alternative Protecting Group: O-tert-butyldimethylsilylimidazolyl aminals:

    • This method offers chemoselective protection of aldehydes.[10][11]

    • Formation: Treatment of the aldehyde with tert-butylchlorodimethylsilane and imidazole.[10][11]

    • Deprotection: Can be removed under mild conditions using a mixture of acetonitrile and hydrofluoric acid.[10][11]

Experimental Protocol: Acetal Protection of this compound
  • Setup: To a solution of this compound in a suitable solvent (e.g., toluene or dichloromethane), add ethylene glycol (1.5-2.0 equivalents).

  • Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture and quench the catalyst with a mild base (e.g., triethylamine or a saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting acetal by column chromatography if necessary.

Visualizing Degradation and Prevention

To better understand the key decision points during the workup process, the following workflow illustrates the recommended procedure to minimize degradation.

Workup_Workflow Workflow for Minimizing Degradation start Reaction Mixture Containing This compound quench Quench Reaction start->quench extract Aqueous/Organic Extraction quench->extract check_ph Check Aqueous pH extract->check_ph adjust_ph Adjust pH to 7.0-8.0 (e.g., with NaHCO3) check_ph->adjust_ph pH is acidic (<7) separate Separate Layers check_ph->separate pH is 7.0-8.0 adjust_ph->separate org_layer Organic Layer separate->org_layer aq_layer Aqueous Layer separate->aq_layer combine_org Combine Organic Layers org_layer->combine_org back_extract Back-extract Aqueous Layer with Organic Solvent aq_layer->back_extract back_extract->combine_org dry Dry (Na2SO4 or MgSO4) combine_org->dry concentrate Concentrate in vacuo (Low Temperature) dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify store Store under Inert Gas at -20°C, Protected from Light purify->store

Caption: Recommended workup workflow to prevent degradation.

Below is a simplified representation of the key degradation pathways to consider.

Degradation_Pathways Key Degradation Pathways start 1-Ethyl-1H-imidazole- 5-carbaldehyde oxidation Oxidation (O2, Light, Metal Ions) start->oxidation [O] acid_hydration Acidic Conditions (pH < 5) + H2O start->acid_hydration H+ base_degradation Basic Conditions (pH > 8) Autoxidation start->base_degradation OH- product_ox 1-Ethyl-1H-imidazole- 5-carboxylic acid oxidation->product_ox product_hyd Gem-diol form (Hydrated) acid_hydration->product_hyd product_base Ring-opened or Oxidized Products base_degradation->product_base

Caption: Major degradation routes for imidazole aldehydes.

Summary of Key Parameters

For quick reference, the following table summarizes the critical parameters for handling this compound during workup and storage.

ParameterRecommended ConditionRationale
Aqueous Workup pH 6.0 - 8.0Avoids formation of highly water-soluble imidazolium salts (low pH) and base-mediated degradation (high pH).
Solvent Removal Low temperature (e.g., < 40°C)Minimizes thermal degradation.
Storage Temperature -20°C (short-term) to -80°C (long-term)Reduces the rate of decomposition reactions.[7]
Storage Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Exposure Store in amber vials or protect from lightPrevents photodegradation.[1][2]

References

Troubleshooting unexpected NMR shifts in 1-Ethyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 1-Ethyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of the NMR spectra for this compound. Here, we address common issues related to unexpected chemical shifts and provide in-depth explanations and protocols to ensure the integrity of your experimental results.

Troubleshooting Guide: Unexpected NMR Shifts

This section addresses specific problems you may encounter during the NMR analysis of this compound.

Q1: My aldehyde proton signal is significantly downfield (or upfield) from the expected ~9.8 ppm. What could be the cause?

A significant deviation in the aldehyde proton's chemical shift can be alarming, but it is often attributable to solvent effects or changes in the electronic environment of the molecule. Aromatic aldehydes are known to exhibit pronounced solvent-dependent shifts.[1]

Underlying Causes and Explanations:

  • Solvent-Solute Interactions: The chemical shift of the formyl proton is highly sensitive to the solvent used.[1]

    • Aromatic Solvents (e.g., Benzene-d6): These solvents can induce upfield shifts due to the formation of a "collisional complex" where the aldehyde proton is positioned in the shielding cone of the benzene ring's diamagnetic anisotropy.[2]

    • Hydrogen-Bonding Solvents (e.g., DMSO-d6, Acetone-d6): These solvents can form hydrogen bonds with the aldehyde proton or interact with the lone pairs of the imidazole nitrogens, leading to a deshielding effect and a downfield shift.[1] In acetone, for example, the shielding of the formyl proton is generally decreased compared to chloroform.[1]

  • Protonation of the Imidazole Ring: The imidazole moiety has a pKa around 7, meaning it can be protonated under acidic conditions.[3] Protonation at the N3 position introduces a positive charge, which strongly withdraws electron density from the entire ring system. This deshielding effect will cause all protons, including the aldehyde proton, to shift downfield.[4][5]

  • Concentration Effects: At high concentrations, intermolecular interactions, such as hydrogen bonding or stacking of the imidazole rings, can occur. These interactions can alter the electronic environment and lead to shifts in the NMR signals.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected aldehyde proton shifts.

Experimental Protocol: pH Adjustment and Re-analysis

  • Sample Preparation: Dissolve the crude or purified this compound in a suitable organic solvent like ethyl acetate.

  • Aqueous Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities.

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • NMR Analysis: Prepare a new NMR sample of the neutralized product in the desired deuterated solvent and re-acquire the ¹H NMR spectrum.

Q2: I am observing more than two signals in the aromatic region of the ¹H NMR spectrum. What is the source of these extra peaks?

The presence of additional signals in the aromatic region can indicate impurities, the presence of rotamers, or tautomerism.

Potential Sources:

  • Unreacted Starting Materials or Byproducts: Review the synthetic route for potential side products or unconsumed reactants that have aromatic protons.

  • Residual Solvents: Common synthesis and purification solvents like N,N-Dimethylformamide (DMF) or ethyl acetate can have signals in the aromatic region or can overlap with product signals.[6]

  • Hydrate Formation: The aldehyde can exist in equilibrium with its hydrate form, especially in the presence of water. This is more common for imidazole-2-carboxaldehydes but can be a possibility. The hydrate will have a different set of signals.

  • Tautomerism: While N-alkylation prevents the common prototropic tautomerism of the imidazole ring, other forms of isomerism might be present under specific conditions, though less likely for this compound.

Troubleshooting Workflow:

Caption: Diagnostic workflow for extra aromatic signals.

Experimental Protocol: D₂O Exchange for Labile Protons

If you suspect a hydrate or other species with an exchangeable proton, a D₂O shake can be informative.

  • Acquire Standard Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.

  • Add D₂O: Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Cap the tube, shake vigorously for a minute, and re-acquire the ¹H NMR spectrum.

  • Analysis: Protons that are exchangeable with deuterium (like OH protons of a hydrate) will either disappear or significantly decrease in intensity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (δ) ppm ¹³C Chemical Shift (δ) ppm Notes
Aldehyde (-CHO)~9.8~185Highly sensitive to solvent and electronic effects.
Imidazole H-2~8.1~145Typically the most downfield imidazole proton.
Imidazole H-4~7.7~130
Ethyl (-CH₂-)~4.2 (q)~45Quartet due to coupling with the methyl protons.
Ethyl (-CH₃)~1.5 (t)~15Triplet due to coupling with the methylene protons.

Note: These are predicted values. Actual shifts can be influenced by solvent, concentration, and temperature.

Q2: How does the choice of NMR solvent affect the spectrum?

The choice of solvent is critical as it can significantly alter the chemical shifts.[8]

  • CDCl₃ (Deuterated Chloroform): A relatively non-polar solvent that provides a "baseline" spectrum with minimal specific interactions.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent that is a strong hydrogen bond acceptor. It can cause downfield shifts for protons involved in hydrogen bonding.[9] Labile protons like -OH or -NH often give sharper signals in DMSO-d₆.[9]

  • Benzene-d₆ (Deuterated Benzene): An aromatic solvent that can cause significant upfield shifts for protons positioned over the face of the aromatic ring due to anisotropic effects.[2] This can be useful for resolving overlapping signals.[7]

  • D₂O (Deuterium Oxide): A protic solvent used for samples soluble in water. It will exchange with labile protons (e.g., -OH, -NH), causing their signals to disappear from the ¹H NMR spectrum.[7]

Q3: My ¹³C NMR spectrum shows fewer signals for the imidazole ring than expected. Why?

In some cases, particularly with unsubstituted or symmetrically substituted imidazoles, rapid proton exchange or tautomerism can lead to time-averaged signals, making two chemically distinct carbons appear equivalent on the NMR timescale. However, for this compound, the N-ethyl group breaks the symmetry. If you are observing fewer than the expected three distinct imidazole carbon signals, it could be due to:

  • Accidental Isochrony (Overlapping Signals): Two signals may happen to have very similar chemical shifts and overlap. Running the spectrum in a different solvent can often resolve these signals.

  • Low Signal-to-Noise: Quaternary carbons (like C5) can have very long relaxation times and appear as weak signals. Ensure a sufficient number of scans have been acquired.

References

Technical Support Center: Managing Regioselectivity in Reactions Involving 1-Ethyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-1H-imidazole-5-carbaldehyde. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to regioselectivity in reactions involving this versatile heterocyclic compound.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1] The imidazole ring system, with its distinct electronic properties, presents both opportunities and challenges in directing chemical transformations to specific positions.[2] The presence of an ethyl group at the N1 position and a carbaldehyde group at the C5 position introduces further complexity, influencing the reactivity of the remaining C2 and C4 positions. This guide will help you navigate these complexities and achieve the desired regiochemical outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in substitution reactions on the this compound ring?

A1: Regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[2]

  • Electronic Effects: The imidazole ring has distinct electronic properties. The C5 position is generally electron-rich and susceptible to electrophilic attack, while the C2 proton is the most acidic.[2] However, in this compound, the C5 position is already substituted. The electron-withdrawing nature of the carbaldehyde group at C5 deactivates the ring towards further electrophilic substitution, particularly at the adjacent C4 position. The N1-ethyl group is an electron-donating group, which can influence the overall electron density of the ring.

  • Steric Hindrance: The size of both the substituents already on the imidazole ring (the N1-ethyl and C5-carbaldehyde groups) and the incoming reagent significantly impacts the site of substitution.[2] Reactions at the C4 position will be sterically influenced by the adjacent C5-carbaldehyde group.

  • Reaction Conditions: The choice of solvent, base, catalyst, and temperature can dramatically alter the outcome of a reaction.[2] For instance, in palladium-catalyzed C-H arylations of imidazoles, switching from a carbonate base to an alkoxide base can shift the selectivity from the C5 to the C2 position.[2]

Q2: I am attempting an electrophilic substitution on this compound. Which position is most likely to react, C2 or C4?

A2: The C2 position is generally the most favored site for electrophilic attack in N-substituted imidazoles when the C5 position is blocked.[3] The C2 proton is the most acidic, making it susceptible to deprotonation and subsequent reaction with an electrophile.[2][3] The C4 position is sterically hindered by the adjacent C5-carbaldehyde and electronically deactivated by its electron-withdrawing effect, making it less favorable for electrophilic substitution.[3]

Q3: How can I achieve selective functionalization at the C2 position?

A3: Lithiation followed by quenching with an electrophile is a common and effective strategy for C2 functionalization.[4][5] This typically involves treating the imidazole with a strong base like n-butyllithium at low temperatures to deprotonate the C2 position, followed by the addition of the desired electrophile.

Q4: Is it possible to perform nucleophilic addition to the carbaldehyde group without affecting the imidazole ring?

A4: Yes, the carbaldehyde group is a primary site for nucleophilic attack. Standard nucleophilic addition reactions, such as Grignard reactions, Wittig reactions, and reductions with agents like sodium borohydride, can be performed selectively at the aldehyde functionality. The imidazole ring is generally stable under these conditions.

Q5: How can I protect the imidazole nitrogen if I need to perform reactions that are incompatible with the free amine?

A5: While the N1 position is already alkylated with an ethyl group, the N3 nitrogen still possesses a lone pair of electrons and can be reactive. If protection is necessary, groups like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be employed.[2][3] However, for many reactions, the N1-ethyl group provides sufficient stability and protection is not required.

Troubleshooting Guides for Common Reactions

Problem 1: Poor Regioselectivity in C-H Arylation

Symptom: Your palladium-catalyzed C-H arylation of this compound is yielding a mixture of C2 and C4 arylated products, or the reaction is not proceeding at all.

Root Cause Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect Base The choice of base is critical for directing C-H activation. Carbonate or carboxylate bases tend to favor C5 arylation, which is blocked in this case.[3] A strong base like sodium tert-butoxide (NaOt-Bu) is often required to deprotonate the more acidic C2 position.[3]Switch to a stronger base such as NaOt-Bu.
Suboptimal Ligand The ligand on the palladium catalyst influences its reactivity and selectivity. Electron-rich and bulky ligands can promote C-H activation at less reactive sites.Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific transformation.
Solvent Effects The polarity of the solvent can affect the reaction mechanism and, consequently, the regioselectivity.Experiment with different solvents, ranging from polar aprotic (e.g., DMF, DMA) to nonpolar (e.g., toluene, dioxane).
Steric Hindrance The C4 position is sterically encumbered. If your aryl halide is particularly bulky, reaction at C4 will be disfavored.If C4 arylation is desired, consider using a less sterically demanding arylating agent.
Problem 2: Low Yield or No Reaction in Nucleophilic Addition to the Aldehyde

Symptom: Your Grignard or organolithium reaction with the C5-carbaldehyde is giving low yields or failing completely.

Root Cause Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps
Deprotonation of the Imidazole Ring Strong organometallic reagents can deprotonate the acidic C2 proton, consuming the reagent and preventing addition to the aldehyde.Use a less basic organometallic reagent if possible. Alternatively, add the organometallic reagent slowly at a low temperature to favor addition over deprotonation.
Complexation of the Reagent The nitrogen atoms of the imidazole ring can coordinate with the metal of the organometallic reagent, deactivating it.The use of a Lewis acid additive, such as CeCl₃ (for organolithium reagents), can sometimes mitigate this issue by coordinating to the aldehyde oxygen and activating it for nucleophilic attack.
Moisture in the Reaction Organometallic reagents are highly sensitive to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Diagram: Factors Influencing Regioselectivity

Regioselectivity_Factors Substrate This compound C2 C2 Position Substrate->C2 Most Acidic Proton Favored for Electrophilic Attack C4 C4 Position Substrate->C4 Sterically Hindered Electronically Deactivated Aldehyde C5-Carbaldehyde Substrate->Aldehyde Site for Nucleophilic Addition

Caption: Key reactive sites on this compound.

Experimental Protocols

Protocol 1: Regioselective C2-Lithiation and Electrophilic Quench

This protocol describes a general procedure for the selective functionalization of the C2 position.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., methyl iodide, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the electrophile (1.2 eq) dropwise, again maintaining the low temperature.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: C2-Lithiation Workflow

C2_Lithiation Start Start: this compound in THF Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi Cool->Add_nBuLi Stir1 Stir for 1 hour at -78 °C Add_nBuLi->Stir1 Add_Electrophile Add Electrophile Stir1->Add_Electrophile Stir2 Stir and Warm to RT Add_Electrophile->Stir2 Quench Quench with NH4Cl Stir2->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification Workup->Purify Product C2-Functionalized Product Purify->Product

References

Validation & Comparative

A Guide to the Structural Confirmation of 1-Ethyl-1H-imidazole-5-carbaldehyde: A Comparative Analysis Centered on 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory submission and the bedrock of intellectual property.[1][2] This guide provides an in-depth analysis of the structural elucidation of 1-Ethyl-1H-imidazole-5-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry. We will focus on the pivotal role of 1H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool, while also presenting a comparative overview of complementary techniques such as Carbon-13 (13C) NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

The Central Role of 1H NMR in Structural Elucidation

1H NMR spectroscopy stands as a powerful and often definitive method for determining the structure of organic molecules in solution.[3] Its strength lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule.[4] For a novel compound like this compound, 1H NMR is indispensable for confirming the successful synthesis and purity of the target structure.

Predicted 1H NMR Spectrum of this compound

Based on established principles of NMR spectroscopy and analysis of structurally related imidazole derivatives, we can predict the key features of the 1H NMR spectrum for this compound. The spectrum is expected to exhibit distinct signals corresponding to the aldehyde proton, the two protons on the imidazole ring, and the protons of the N-ethyl group.

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound highlighting the distinct proton environments.

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Aldehyde (CHO)9.5 - 10.0Singlet (s)N/AThe aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic imidazole ring.
Imidazole H-27.8 - 8.2Singlet (s)N/AThis proton is adjacent to two nitrogen atoms, resulting in significant deshielding.
Imidazole H-47.5 - 7.8Singlet (s)N/AThis proton is also part of the aromatic ring and is deshielded, though typically to a lesser extent than H-2.
Ethyl (-CH2-)4.0 - 4.4Quartet (q)~7.3These methylene protons are adjacent to the imidazole nitrogen and a methyl group, leading to a quartet splitting pattern. The nitrogen atom causes a downfield shift.
Ethyl (-CH3)1.3 - 1.6Triplet (t)~7.3These methyl protons are coupled to the adjacent methylene protons, resulting in a triplet.

Note: Predicted values are based on typical chemical shifts for similar functional groups and heterocyclic systems and may vary slightly depending on the solvent and experimental conditions.

A Comparative Analysis with Alternative Spectroscopic Techniques

While 1H NMR is a powerful tool, a comprehensive structural confirmation relies on the congruence of data from multiple analytical methods.

Caption: Interplay of 1H NMR with complementary analytical techniques for comprehensive structural elucidation.

13C NMR Spectroscopy

13C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. For this compound, the 13C NMR spectrum would be expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the imidazole ring carbons, and the ethyl group carbons would provide further evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule, thereby confirming its molecular weight.[5] For this compound (C6H8N2O), the expected molecular weight is approximately 124.14 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[6][7] In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), the C=N and C=C stretching vibrations of the imidazole ring (in the 1400-1600 cm⁻¹ region), and the C-H stretching vibrations of the aromatic and aliphatic protons.

Experimental Protocols

PART 1: Sample Preparation for 1H NMR Analysis

A meticulously prepared sample is paramount for obtaining a high-quality NMR spectrum.[4][8][9][10]

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl3), 0.6-0.7 mL

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Small vial

Procedure:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the sample solution through the glass wool-plugged pipette directly into the NMR tube. This removes any particulate matter that could degrade the spectral quality.

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the NMR tube to remove any contaminants before inserting it into the spectrometer.

Caption: A streamlined workflow for the 1H NMR analysis of this compound.

PART 2: 1H NMR Data Acquisition

The following is a general procedure for acquiring a 1H NMR spectrum. Specific parameters may need to be adjusted based on the instrument and sample concentration.

Instrument: 400 MHz (or higher) NMR Spectrometer

Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally appropriate.

Procedure:

  • Insert the prepared NMR tube into the spectrometer's autosampler or manual probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Set up the 1H NMR experiment with the parameters listed above.

  • Acquire the Free Induction Decay (FID) data.

  • Process the FID data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Conclusion

The structural confirmation of this compound is most effectively achieved through a comprehensive analysis centered on 1H NMR spectroscopy. The distinct signals for the aldehyde, imidazole ring, and ethyl group protons provide a unique fingerprint of the molecule. When combined with data from complementary techniques such as 13C NMR, Mass Spectrometry, and FT-IR, a robust and defensible structural elucidation is established, meeting the rigorous standards required in drug development and scientific research.

References

A Comparative Guide to the Reactivity of 1-Ethyl-1H-imidazole-5-carbaldehyde and Other Isomeric Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazole aldehydes are a cornerstone class of heterocyclic compounds, serving as highly versatile synthons in the fields of medicinal chemistry, drug development, and materials science.[1][2] Their unique electronic structure, combining aromaticity with strategically placed nitrogen atoms, imparts a rich and tunable reactivity to the aldehyde functional group. This guide provides an in-depth comparison of the reactivity of 1-Ethyl-1H-imidazole-5-carbaldehyde with its key structural isomers, 1H-imidazole-4-carbaldehyde and 1H-imidazole-2-carbaldehyde .

Understanding the subtle yet significant differences in their reactivity is paramount for researchers aiming to optimize reaction conditions, control product selectivity, and design novel molecular entities with desired pharmacological or material properties. This comparison is grounded in fundamental principles of electronic effects and supported by available spectroscopic data and established synthetic protocols.

Part 1: The Theoretical Basis of Imidazole Aldehyde Reactivity

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In imidazole aldehydes, this electrophilicity is modulated by the complex electronic landscape of the parent heterocycle.

Electronic Landscape of the Imidazole Ring

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. One nitrogen atom (N1) is "pyrrole-like," contributing two electrons to the aromatic π-system, while the other (N3) is "pyridine-like," with its lone pair residing in an sp² orbital in the plane of the ring.[3] This arrangement makes the ring electron-rich and susceptible to electrophilic substitution, but more importantly, it creates a system where substituents can electronically influence the entire ring and its appendages.

Influence of Aldehyde Position (C2 vs. C4 vs. C5)

The position of the electron-withdrawing formyl group (–CHO) on the imidazole ring is the primary determinant of its baseline reactivity. The proximity of the formyl group to the electronegative nitrogen atoms significantly impacts the polarization of the C=O bond.

  • C2-Position (e.g., Imidazole-2-carboxaldehyde): The aldehyde at this position is directly flanked by both nitrogen atoms. This proximity results in a strong inductive electron-withdrawing effect, significantly increasing the partial positive charge on the carbonyl carbon. Consequently, C2-aldehydes are generally the most electrophilic and reactive among the isomers.

  • C4-Position (e.g., Imidazole-4-carbaldehyde): The aldehyde is adjacent to the N3 "pyridine-like" nitrogen and vinylogous to the N1 "pyrrole-like" nitrogen. The inductive effect from the adjacent nitrogen enhances electrophilicity.

  • C5-Position (e.g., this compound): The aldehyde is adjacent to the N1 "pyrrole-like" nitrogen. The electronic influence is distinct from the C4 position, and its reactivity is further modulated by the substituent at the N1 position.

Influence of N-Substitution: The Role of the Ethyl Group

The substituent at the N1 position plays a critical role in fine-tuning reactivity.

  • N-H Imidazoles: An unsubstituted imidazole (N-H) possesses a slightly acidic proton that can be removed by a base. In reactions, it can participate in hydrogen bonding or act as a Brønsted acid, influencing reaction pathways.

  • N-Alkyl Imidazoles: In This compound , the proton at N1 is replaced by an ethyl group. Alkyl groups are classic electron-donating groups (EDGs) through an inductive effect (+I). This +I effect pushes electron density into the imidazole ring. This increased electron density partially counteracts the electron-withdrawing nature of the ring nitrogens on the C5-aldehyde, thereby decreasing the electrophilicity of the carbonyl carbon.

Therefore, we can hypothesize that the N-ethyl group in our target compound will render it less reactive towards nucleophilic attack compared to its unsubstituted (N-H) counterpart, 1H-imidazole-5-carbaldehyde.

Part 2: Comparative Analysis Using Experimental Data

While direct kinetic comparisons of these specific aldehydes are scarce in the literature, we can use spectroscopic data, particularly ¹³C NMR, as an empirical proxy for reactivity.

Structure Comparison
Compound NameStructureKey Features
This compound O=C([H])C1=CN=CN1CCAldehyde at C5, N-ethyl substitution (EDG)
1H-Imidazole-4-carbaldehyde O=C([H])C1=CNC=N1Aldehyde at C4, Unsubstituted N-H
1H-Imidazole-2-carbaldehyde O=C([H])C1=NC=CN1Aldehyde at C2, Unsubstituted N-H
Spectroscopic Evidence: ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shift of the carbonyl carbon (δC=O) is a highly sensitive indicator of its electronic environment. A more deshielded carbon (higher ppm value) is more electron-poor and thus more electrophilic and reactive.[4][5][6] Aldehyde carbons typically resonate in the 190-200 ppm range.[7][8]

CompoundSolventAldehyde δC=O (ppm)Inferred Reactivity
1H-Imidazole-2-carbaldehydeDMSO-d₆~181.3[9][10]Highest
1H-Imidazole-4-carbaldehyde-Est. ~178-180High
1H-Imidazole-5-carbaldehyde-Est. ~177-179Moderate
This compound -Predicted < 177Lowest

Note: Estimated and predicted values are based on established electronic principles, as direct literature values were not found. This represents a gap in the current chemical literature.

Analysis: The experimental data for imidazole-2-carboxaldehyde shows a significantly downfield chemical shift, although slightly lower than typical aliphatic aldehydes, confirming its high electrophilicity due to the strong inductive effects of the adjacent nitrogen atoms. Based on our theoretical framework, the electron-donating ethyl group in This compound should shield the carbonyl carbon, shifting its resonance upfield (lower ppm) relative to the unsubstituted isomers. This strongly suggests it is the least reactive of the group.

The predicted order of reactivity based on electronic effects and supported by spectroscopic principles is: Imidazole-2-carbaldehyde > Imidazole-4-carbaldehyde > 1H-Imidazole-5-carbaldehyde > this compound

Part 3: Reactivity in Key Synthetic Transformations

This predicted reactivity order has direct implications for common synthetic applications.

Knoevenagel Condensation

This reaction involves the nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration. The rate-determining step is often the initial nucleophilic attack on the carbonyl carbon.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration CH2(Z)2 CH2(Z)2 {-CH(Z)2} {-CH(Z)2} CH2(Z)2->{-CH(Z)2} Base R-CHO R-CHO {-CH(Z)2}->R-CHO Intermediate Intermediate R-CHO->Intermediate Product R-CH=C(Z)2 Intermediate->Product -H2O

Caption: General mechanism of the Knoevenagel condensation.

  • Expected Reactivity: Imidazole-2-carboxaldehyde would be expected to react fastest, requiring milder conditions (e.g., weaker base, lower temperature). In contrast, this compound, being less electrophilic, may require a stronger base, higher temperatures, or longer reaction times to achieve comparable yields.

Wittig Reaction

The Wittig reaction converts aldehydes into alkenes via reaction with a phosphorus ylide. This reaction is also initiated by the nucleophilic attack of the ylide on the carbonyl carbon.

Wittig_Mechanism R-CHO R-CHO Betaine Betaine Intermediate R-CHO->Betaine Ylide Ph3P+-C-HR' Ylide->R-CHO Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene R-CH=CHR' Oxaphosphetane->Alkene Ph3PO Ph3P=O Oxaphosphetane->Ph3PO

Caption: Simplified mechanism of the Wittig reaction.

  • Expected Reactivity: The reaction with this compound would likely be slower than with the other isomers. This could be advantageous in complex molecule synthesis where chemoselectivity is required, allowing the Wittig reagent to react preferentially with a more activated aldehyde elsewhere in the molecule.

Reductive Amination

This process involves the formation of an imine or iminium ion from an aldehyde and an amine, followed by its reduction to a new amine. The initial formation of the hemiaminal and its subsequent dehydration to the iminium ion are sensitive to the electrophilicity of the aldehyde.

Reductive_Amination R-CHO R-CHO Iminium Iminium Ion R-CHO->Iminium + R'NH2, -H2O Amine R'NH2 Product R-CH2-NHR' Iminium->Product [H] (e.g., NaBH(OAc)3)

Caption: Pathway for one-pot reductive amination.

  • Expected Reactivity: A more reactive aldehyde like imidazole-2-carboxaldehyde will form the iminium ion faster. For a less reactive substrate like this compound, the use of a mild acid catalyst to facilitate dehydration of the hemiaminal intermediate might be necessary to drive the reaction forward efficiently.

Part 4: Experimental Protocols

The following protocols are generalized for imidazole aldehydes and should be optimized for each specific substrate.

Lab_Workflow A 1. Reaction Setup (Flask, Stir Bar, Inert Atm.) B 2. Reagent Addition (Aldehyde, Nucleophile, Solvent, Catalyst) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Work-up (Quenching, Extraction) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: General laboratory workflow for synthesis and analysis.

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-(1-ethyl-1H-imidazol-5-ylmethylene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine or Imidazole (0.1 - 0.2 eq)

  • Ethanol or Dichloromethane (as solvent)

Procedure:

  • To a round-bottom flask, add this compound and dissolve it in ethanol (approx. 0.5 M).

  • Add malononitrile to the solution.

  • Add the basic catalyst (e.g., piperidine) dropwise while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction may take from 1 to 12 hours. For less reactive aldehydes, gentle heating (40-60 °C) may be required.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the product.

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Objective: To synthesize 1-ethyl-5-(2-phenylethenyl)-1H-imidazole.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Strong base (e.g., n-BuLi, NaH, or KHMDS) (1.1 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add benzyltriphenylphosphonium chloride.

  • Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-BuLi solution) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide. Stir for 30-60 minutes at this temperature.

  • Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the alkene product.

Protocol 3: One-Pot Reductive Amination with Benzylamine

Objective: To synthesize N-benzyl-1-(1-ethyl-1H-imidazol-5-yl)methanamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or THF

  • Acetic Acid (optional, 0.1 eq)

Procedure:

  • In a round-bottom flask, dissolve this compound in DCE (approx. 0.2 M).

  • Add benzylamine and stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation. If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.

  • Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The reactivity of imidazole aldehydes is a finely balanced interplay of positional isomerism and electronic effects from substituents. Our comparative analysis, based on established chemical principles and spectroscopic evidence, leads to a clear hierarchy of reactivity:

Most ReactiveLeast Reactive Imidazole-2-carbaldehyde > Imidazole-4-carbaldehyde > 1H-Imidazole-5-carbaldehyde > This compound

This compound emerges as the most electronically deactivated, and therefore the least reactive, species in this series. The electron-donating ethyl group at the N1 position attenuates the electrophilicity of the C5-aldehyde. While this may necessitate more forcing conditions in some standard transformations, it also presents a valuable opportunity for chemists. Its moderated reactivity can be exploited to achieve greater chemoselectivity in the synthesis of complex molecules bearing multiple electrophilic sites. This guide provides the foundational knowledge and practical protocols for researchers to effectively harness the distinct chemical personality of this compound in their synthetic endeavors.

References

A Comparative Guide to the Biological Activities of 1-Ethyl-1H-imidazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold of Imidazole in Medicinal Chemistry

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a "privileged scaffold" in drug design. Imidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The 1-substituted imidazole-5-carbaldehyde framework, in particular, serves as a versatile synthon for creating diverse molecular libraries. This guide focuses on the 1-Ethyl-1H-imidazole-5-carbaldehyde scaffold, providing a comparative analysis of the biological activities of its derivatives, supported by established experimental data from related compound series. We will delve into the rationale behind experimental design, present detailed methodologies for key biological assays, and explore the structure-activity relationships that govern the therapeutic potential of these compounds.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically begins with the N-alkylation of a suitable imidazole precursor, followed by functionalization of the carbaldehyde group. A common starting material is 4-methyl-1H-imidazole-5-carbaldehyde, which can be N-ethylated.[2] The aldehyde moiety offers a reactive handle for a variety of chemical transformations, including the formation of Schiff bases, hydrazones, and thiosemicarbazones, each yielding derivatives with distinct physicochemical and biological properties.

For instance, the condensation of the carbaldehyde with various amines or hydrazines is a straightforward method to generate a library of derivatives. The choice of the reacting amine or hydrazine is critical as the resulting substituent will significantly influence the biological activity of the final compound.

Comparative Anticancer Activity

Derivatives of the imidazole scaffold are well-documented for their potent anticancer activities, often targeting key signaling pathways involved in cell proliferation and survival.[4][5] One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway, making it an attractive target for therapeutic intervention.[6][7][8]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] In many cancers, this pathway is constitutively active due to mutations in key components or loss of tumor suppressors like PTEN.[8] Imidazole-based compounds have been shown to inhibit this pathway at various nodes, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazole Imidazole Derivative Imidazole->Akt inhibits MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add imidazole derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (570 nm) Solubilize->Read Disk_Diffusion_Workflow Start Prepare bacterial inoculum (0.5 McFarland) Inoculate Inoculate Mueller- Hinton agar plate Start->Inoculate Place_Disks Place paper disks impregnated with compounds Inoculate->Place_Disks Incubate Incubate (16-18h at 35°C) Place_Disks->Incubate Measure Measure zone of inhibition (mm) Incubate->Measure

References

The Synthetic Edge: Unveiling the Advantages of 1-Ethyl-1H-imidazole-5-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Building Block

In the intricate landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Among the myriad of heterocyclic scaffolds, imidazole derivatives stand out for their prevalence in biologically active molecules and their versatile reactivity. This guide provides an in-depth comparison of 1-Ethyl-1H-imidazole-5-carbaldehyde with similar building blocks, highlighting its distinct advantages and offering practical, data-supported insights for researchers at the forefront of pharmaceutical innovation.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged structure in drug discovery, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[1] The strategic functionalization of the imidazole core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for its pharmacokinetic and pharmacodynamic profile. Aldehyde-functionalized imidazoles are particularly valuable as they serve as versatile handles for a plethora of chemical transformations, enabling the construction of complex molecular architectures.

The N-Ethyl Moiety: A Subtle Modification with Significant Impact

While a range of N-substituted imidazole aldehydes are commercially available, this guide will focus on the distinct advantages conferred by the N-ethyl group in this compound when compared to its unsubstituted (1H-imidazole-5-carbaldehyde) and N-methyl counterparts (1-Methyl-1H-imidazole-5-carbaldehyde). These advantages can be broadly categorized into improved physicochemical properties and enhanced synthetic utility.

Physicochemical Advantages: Enhancing "Drug-likeness"

The seemingly minor difference between a methyl and an ethyl group can have a profound impact on a molecule's behavior in a biological system. This is largely attributed to the increase in lipophilicity.

Table 1: Comparison of Calculated Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP*
1H-Imidazole-5-carbaldehydeC4H4N2O96.09-0.5 (estimated)
1-Methyl-1H-imidazole-5-carbaldehydeC5H6N2O110.11[2]-0.2[2]
This compound C6H8N2O 124.14 [3]0.3 (estimated)

*Calculated logP values are estimations and can vary based on the algorithm used. The trend of increasing lipophilicity with the size of the alkyl group is well-established.

The increased lipophilicity of the N-ethyl derivative can lead to:

  • Improved Membrane Permeability: Enhanced passage through cellular membranes, a critical factor for reaching intracellular targets.

  • Enhanced Protein Binding: The ethyl group can engage in favorable hydrophobic interactions within the binding pockets of target proteins, potentially increasing potency.

  • Modulated Solubility: While increasing alkyl chain length generally decreases aqueous solubility, the ethyl group often provides a favorable balance, improving solubility in organic solvents used for synthesis and purification without drastically compromising aqueous solubility for biological assays.

Synthetic Advantages: Streamlining Chemical Transformations

From a synthetic standpoint, this compound offers several key advantages over building blocks that require N-alkylation as a separate synthetic step.

  • Regioselectivity Control: The N-alkylation of unsymmetrical imidazoles can be challenging, often leading to a mixture of N1 and N3 isomers that can be difficult to separate.[4][5] The use of a pre-functionalized building block like this compound completely circumvents this issue, ensuring unambiguous regiochemistry in the final product.

  • Improved Solubility in Organic Solvents: The ethyl group enhances the solubility of the building block in a wider range of organic solvents compared to its unsubstituted counterpart. This can lead to more homogeneous reaction mixtures, potentially improving reaction rates and yields.

  • Steric and Electronic Effects: The ethyl group, being slightly larger than a methyl group, can exert a subtle steric influence on the reactivity of the aldehyde. This can be advantageous in certain reactions by directing the approach of reagents or influencing the conformation of transition states. Electronically, the ethyl group is a slightly stronger electron-donating group than methyl, which can subtly modulate the reactivity of the imidazole ring and the aldehyde functionality.

Comparative Performance in Key Synthetic Transformations

The true utility of a building block is demonstrated in its performance in common synthetic reactions. While direct head-to-head comparative studies with quantitative yield data for every reaction are not always available in the literature, we can infer the advantages of this compound based on established chemical principles and related examples.

Reductive Amination: A Gateway to Diverse Amine Scaffolds

Reductive amination is a cornerstone reaction for the synthesis of secondary and tertiary amines. The aldehyde functionality of this compound makes it an ideal substrate for this transformation.

Workflow for Reductive Amination:

G cluster_0 One-Pot Reductive Amination Start This compound + Primary/Secondary Amine Reagents Reducing Agent (e.g., NaBH(OAc)3) + Acetic Acid (optional) + Solvent (e.g., DCE, THF) Start->Reagents Combine Reaction Stir at Room Temperature Reagents->Reaction Workup Aqueous Workup + Extraction Reaction->Workup Product Purified N-alkylated Imidazole Workup->Product

Caption: Generalized workflow for the one-pot reductive amination of this compound.

Experimental Protocol: Synthesis of N-((1-Ethyl-1H-imidazol-5-yl)methyl)aniline

  • To a solution of this compound (1.0 mmol) and aniline (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added sodium triacetoxyborohydride (1.5 mmol).

  • A catalytic amount of glacial acetic acid (0.1 mmol) can be added to facilitate imine formation.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Advantage in this context: The enhanced solubility of the N-ethylated starting material in common organic solvents like DCE can lead to more efficient reactions and simpler purification compared to the less soluble 1H-imidazole-5-carbaldehyde.

Wittig Reaction: Olefination for Scaffold Elaboration

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, allowing for the extension of the imidazole scaffold.

Workflow for Wittig Reaction:

G cluster_0 Wittig Reaction Ylide_Prep Phosphonium Salt + Strong Base (e.g., n-BuLi, NaH) Reaction Combine Ylide and Aldehyde in Anhydrous Solvent (e.g., THF) Ylide_Prep->Reaction Aldehyde This compound Aldehyde->Reaction Workup Quench + Aqueous Workup + Extraction Reaction->Workup Product Purified Alkene Product Workup->Product

Caption: General workflow for the Wittig olefination of this compound.

Experimental Protocol: Synthesis of 1-Ethyl-5-(2-phenylvinyl)-1H-imidazole

  • To a suspension of benzyltriphenylphosphonium chloride (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under an inert atmosphere is added n-butyllithium (1.2 mmol, 1.6 M in hexanes) dropwise.

  • The resulting deep red solution is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 1 hour.

  • The reaction mixture is cooled back to 0 °C, and a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the desired alkene.

Advantage in this context: The N-ethyl group provides a stable, pre-functionalized core, avoiding potential side reactions that could occur on the NH of an unprotected imidazole under the strongly basic conditions of the Wittig reaction.

Knoevenagel Condensation: Access to Electron-Deficient Alkenes

The Knoevenagel condensation provides access to α,β-unsaturated systems, which are valuable intermediates for further transformations such as Michael additions.

Workflow for Knoevenagel Condensation:

G cluster_0 Knoevenagel Condensation Start This compound + Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Catalyst Base Catalyst (e.g., Piperidine, Pyrrolidine) + Solvent (e.g., Ethanol, Toluene) Start->Catalyst Combine Reaction Reflux with Dean-Stark Trap (optional) Catalyst->Reaction Workup Cooling + Filtration or Extraction Reaction->Workup Product Purified Condensation Product Workup->Product

Caption: General workflow for the Knoevenagel condensation with this compound.

Experimental Protocol: Synthesis of 2-((1-Ethyl-1H-imidazol-5-yl)methylene)malononitrile

  • A mixture of this compound (1.0 mmol), malononitrile (1.1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is heated to reflux for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Advantage in this context: The N-ethyl group ensures that the starting material is fully dissolved in the reaction solvent, promoting a homogeneous reaction and often leading to cleaner conversions and simpler product isolation.

Conclusion: A Superior Building Block for Accelerated Drug Discovery

In the competitive field of drug discovery, efficiency and predictability in synthesis are paramount. This compound emerges as a superior building block due to a combination of favorable physicochemical properties and significant synthetic advantages. The presence of the N-ethyl group enhances lipophilicity, which can be beneficial for the pharmacokinetic profile of the final compound, while simultaneously improving solubility in organic solvents, leading to more robust and reproducible chemical reactions.

Crucially, the pre-installed N-ethyl group obviates the need for a separate N-alkylation step, thereby saving valuable research time, simplifying purification, and ensuring complete regiochemical control. For researchers and scientists in drug development, the strategic choice of this compound over its N-methyl or unsubstituted analogs can streamline synthetic routes, accelerate the generation of novel chemical entities, and ultimately contribute to the faster identification of promising drug candidates.

References

In-Depth Technical Guide: Methodologies for the Characterization and Validation of Novel Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The initial goal of this guide was to provide a direct cross-validation of experimental data for 1-Ethyl-1H-imidazole-5-carbaldehyde with established literature values. However, a comprehensive search of scientific databases, patent libraries, and commercial supplier information has revealed a critical gap: there is currently no publicly available, peer-reviewed experimental data for the physicochemical and spectroscopic properties of this specific compound. Commercial suppliers offer the compound but explicitly state that they do not provide analytical data.

Therefore, to fulfill the spirit of the request while maintaining the highest standards of scientific integrity, this guide has been adapted. It will now serve as a comprehensive methodological framework for the characterization and validation of a novel imidazole aldehyde, using 1-Methyl-1H-imidazole-5-carbaldehyde as a closely related and well-documented analogue for illustrative purposes. This approach provides a robust template for researchers working with new derivatives in this class of compounds.

Introduction: The Importance of Rigorous Characterization

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound intended for research and development, rigorous and unambiguous characterization is paramount. This process not only confirms the identity and purity of the synthesized molecule but also establishes a baseline for future studies, ensuring the reproducibility and validity of experimental results.

This guide presents a suite of standard analytical techniques for the comprehensive characterization of imidazole aldehydes. We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of expected data against known values for a related compound.

Physicochemical Properties: The Foundational Data

The fundamental physical properties of a compound, such as its melting point and chromatographic behavior, are the first indicators of its identity and purity.

Melting Point Determination

The melting point is a highly sensitive indicator of purity. A sharp melting point range (typically <1°C) is characteristic of a pure crystalline solid, while impurities will broaden and depress the melting range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Data Summary Table

PropertyExperimental Value (this compound)Literature Value (Analogue: 1-Methyl-1H-imidazole-5-carbaldehyde)
Melting Point To be determined45-48 °C

Spectroscopic Analysis: Elucidating the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for a complete characterization.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert, volatile, and produces a single sharp signal at 0 ppm, which does not interfere with the signals of most organic compounds.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of CDCl₃ containing 0.03% TMS in an NMR tube.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). ¹H and ¹³C spectra are acquired using standard pulse sequences.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

Expected ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8s1HAldehyde proton (-CHO)
~7.9s1HImidazole ring proton (C2-H)
~7.6s1HImidazole ring proton (C4-H)
~4.2q2HMethylene protons (-CH₂-)
~1.5t3HMethyl protons (-CH₃)

Expected ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~185Aldehyde carbon (C=O)
~145Imidazole ring carbon (C5)
~140Imidazole ring carbon (C2)
~130Imidazole ring carbon (C4)
~45Methylene carbon (-CH₂)
~15Methyl carbon (-CH₃)

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the clean ATR crystal is taken first.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretching (aliphatic)
~1680StrongC=O stretching (aldehyde)
~1500-1400Medium-StrongC=C and C=N stretching (imidazole ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its molecular formula and aspects of its structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. The data is typically acquired in positive ion mode.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is determined and compared to the calculated exact mass.

Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₆H₈N₂O
Calculated Exact Mass 124.0637
Expected [M+H]⁺ (m/z) 125.0715

Logical Relationship of Characterization Techniques

Characterization_Logic cluster_primary Primary Characterization cluster_secondary Secondary Characterization Compound Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Provides detailed structural framework MS Mass Spectrometry Compound->MS Confirms molecular weight & formula IR IR Spectroscopy Compound->IR Confirms functional groups MP Melting Point Compound->MP Indicates purity Final_Structure Confirmed Structure & Purity NMR->Final_Structure MS->Final_Structure IR->Final_Structure MP->Final_Structure

Caption: Interrelation of analytical techniques for structural confirmation.

Conclusion: A Framework for Validation

The validation of a newly synthesized compound like this compound is a multi-faceted process that relies on the convergence of data from several orthogonal analytical techniques. While direct literature comparisons are not yet possible for this specific molecule, the methodologies and expected data presented in this guide provide a robust framework for its characterization. By systematically applying these techniques, researchers can confidently establish the identity, purity, and structure of novel imidazole aldehydes, thereby ensuring the integrity of their subsequent research.

A Researcher's Guide to the In-Silico Evaluation of Imidazole-5-Carbaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in-silico methodologies for the analysis of 1-Ethyl-1H-imidazole-5-carbaldehyde derivatives and related imidazole-5-carbaldehyde compounds in the context of modern drug discovery. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and protocols outlined herein are directly applicable. We will, therefore, focus on the broader, yet structurally pertinent, class of imidazole-5-carbaldehyde derivatives to illustrate a robust in-silico evaluation workflow. This approach is grounded in the well-established biological significance of the imidazole scaffold, which is a key component in many clinically approved drugs.[1][2]

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile pharmacophore due to its ability to engage in various non-covalent interactions with biological targets.[1] The carbaldehyde group at the 5-position offers a reactive handle for synthetic modifications, allowing for the generation of diverse chemical libraries. The in-silico techniques discussed in this guide—molecular docking, ADMET prediction, and molecular dynamics simulations—are indispensable tools for prioritizing synthesized or virtually designed compounds, thereby accelerating the drug discovery pipeline and reducing costs.[3]

The In-Silico Drug Discovery Workflow: A Strategic Overview

The computational evaluation of novel chemical entities follows a logical progression from initial screening to more complex simulations that probe the dynamic nature of drug-target interactions. This tiered approach ensures that computational resources are utilized efficiently, with the most promising candidates being subjected to the most rigorous analyses.

G cluster_0 Phase 1: Library Preparation & Initial Screening cluster_1 Phase 2: Pharmacokinetic & Toxicity Profiling cluster_2 Phase 3: Dynamic Interaction & Stability Analysis A Ligand Library Design (e.g., this compound derivatives) C Molecular Docking (Virtual Screening) A->C B Target Identification & Preparation (e.g., Protein Kinase, Viral Protease) B->C D ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) C->D Top Hits E Molecular Dynamics Simulation D->E Filtered Hits F Binding Free Energy Calculation E->F G G F->G Lead Candidates for Synthesis & In-Vitro Testing

Caption: A generalized in-silico workflow for drug discovery.

Part 1: Molecular Docking - Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In drug discovery, this involves docking a small molecule (ligand) into the binding site of a target protein.

Experimental Protocol: Molecular Docking using AutoDock Vina
  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivatives using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro or PyMOL.

    • Save the 3D structures in a compatible format (e.g., .pdbqt) using AutoDock Tools. This step includes adding Gasteiger charges and defining rotatable bonds.

  • Target Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., a specific kinase or protease).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

    • Define the grid box, which specifies the search space for the docking simulation around the active site of the protein.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the docking calculations. The program will explore different conformations of the ligand within the grid box and score them based on a predefined scoring function.

    • The output will be a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Data Presentation: Comparative Docking Scores
DerivativeTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
Compound AKinase XYZ-8.5LYS72, GLU91, LEU144
Compound BKinase XYZ-7.9LYS72, ASP145
Compound CKinase XYZ-9.2LYS72, GLU91, LEU144, PHE146
This compoundKinase XYZ-6.5LYS72

Note: The above data is hypothetical and for illustrative purposes.

Part 2: ADMET Prediction - Assessing Drug-Likeness

A promising drug candidate must not only bind to its target with high affinity but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an in-silico method to assess these properties early in the drug discovery process.[5]

Experimental Protocol: ADMET Prediction using SwissADME
  • Input Structures:

    • Prepare a list of the SMILES (Simplified Molecular Input Line Entry System) strings for the this compound derivatives.

  • Web Server Submission:

    • Access the SwissADME web server and paste the list of SMILES strings into the input field.

    • Initiate the calculation.

  • Data Analysis:

    • The server will provide a comprehensive report on various physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.[5]

Data Presentation: Comparative ADMET Properties
DerivativeMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski's Rule ViolationsGI Absorption
Compound A350.42.8140High
Compound B385.53.5250High
Compound C410.34.1140High
This compound124.140.5020High

Note: The above data is hypothetical and for illustrative purposes.

Part 3: Molecular Dynamics Simulation - Understanding Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. MD simulations can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies.

Experimental Protocol: MD Simulation using GROMACS
  • System Preparation:

    • The best-docked ligand-protein complex is selected as the starting point.

    • The complex is solvated in a periodic box of water molecules.

    • Ions are added to neutralize the system.

  • Simulation:

    • The system is first subjected to energy minimization to remove any steric clashes.

    • The system is then gradually heated to physiological temperature (300 K) and equilibrated.

    • A production run of the simulation is performed for a desired length of time (e.g., 100 ns).

  • Analysis:

    • The trajectory from the simulation is analyzed to calculate root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions.

G A Docked Ligand-Protein Complex B Solvation in Water Box A->B C Addition of Ions B->C D Energy Minimization C->D E Heating & Equilibration D->E F Production MD Simulation E->F G Trajectory Analysis (RMSD, RMSF, H-bonds) F->G

Caption: A simplified workflow for molecular dynamics simulation.

Conclusion

The in-silico analysis of this compound derivatives and related compounds offers a powerful and cost-effective strategy for identifying promising drug candidates. By integrating molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can gain a multi-faceted understanding of a compound's potential, from its binding affinity to its pharmacokinetic profile and dynamic stability. This computational-driven approach allows for the rational design and prioritization of molecules for synthesis and subsequent in-vitro and in-vivo testing, ultimately streamlining the path to novel therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Ethyl-1H-imidazole-5-carbaldehyde, ensuring the safety of personnel and the protection of our environment.

This document moves beyond a simple checklist, offering insights into the chemical principles and regulatory frameworks that inform these procedures. Our goal is to empower you with the knowledge to manage this and other chemical wastes with confidence and scientific integrity.

Hazard Identification and Chemical Profile

Understanding the specific hazards of a compound is the first step in its safe management. This compound is an organic compound that requires careful handling due to its toxicological profile.

The primary hazard, as defined by the Globally Harmonized System (GHS), is Acute Toxicity 4 (Oral) , indicated by the hazard statement H302: Harmful if swallowed .[1] It is also classified as a combustible solid . While comprehensive toxicological data is limited, the general principles for handling imidazole and aldehyde compounds should be applied. Imidazole derivatives can be corrosive and act as skin and respiratory irritants.[2][3][4] Aldehydes are also known to be irritants.[5]

For immediate reference, the key properties and classifications are summarized below.

PropertyValueSource
CAS Number 842972-42-3[6]
Molecular Formula C₆H₈N₂O[6]
Physical Form Solid
Molecular Weight 124.14 g/mol [6]
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
Hazard Statement H302: Harmful if swallowed[1]
Storage Class 11: Combustible Solids
The Core Principles of Disposal: A Regulatory Overview

The disposal of laboratory chemicals is strictly regulated by federal and local authorities. In the United States, the primary governing bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7]

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal.[8][9] this compound must be managed as a hazardous waste.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Lab Standard, mandates that laboratories develop a Chemical Hygiene Plan (CHP).[10][11] This plan must include procedures for safe handling and waste disposal.[10]

Based on these regulations, the following principles are non-negotiable:

  • DO NOT dispose of this compound down the drain.[2][3] This can contaminate waterways and is a violation of EPA regulations.[8]

  • DO NOT dispose of this chemical in the regular solid waste trash.[12]

  • DO NOT attempt to neutralize this chemical via novel, unvalidated methods. While some aldehyde wastes can be deactivated, this typically applies to spent aqueous solutions (like formalin) under specific, approved protocols and is not recommended for unused research chemicals.[13]

All waste containing this compound, including the pure compound, contaminated materials, and solutions, must be collected and disposed of through your institution's designated hazardous waste management program.[12][14]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe collection and disposal of this compound waste.

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure risk.

  • Eye Protection: Chemical safety goggles are mandatory.[3][15]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or puncture before use.[15][16]

  • Body Protection: A fully fastened laboratory coat is required.[16]

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[7][14]

  • Designate a Waste Container: Use a dedicated container specifically for this compound waste. This container must be in good condition, made of a compatible material (e.g., glass or high-density polyethylene), and have a secure, screw-top lid.[12][14][17]

  • Collect Waste:

    • Solid Waste: Collect the pure solid compound, as well as any solids heavily contaminated with it (e.g., weighing paper, contaminated gloves, or spill cleanup materials), in your designated waste container.[15]

    • Solution Waste: If you have solutions of this compound, they must also be collected as hazardous waste. Do not mix these solutions with other waste streams unless explicitly permitted by your institution's EHS office.

  • Maintain Chemical Incompatibility: Store the waste container away from incompatible materials. For imidazoles, this includes strong oxidizers, acids, acid anhydrides, and acid chlorides.[14][15] Mixing these can lead to vigorous reactions, heat generation, or the release of toxic gases.

Proper labeling is a key EPA requirement and ensures safe handling by all personnel.[5][18] As soon as the first particle of waste enters the container, it must be labeled. Your label must include:

  • The words "Hazardous Waste" .[18][19]

  • The full, unabbreviated chemical name: "this compound" .[5]

  • An indication of the hazards (e.g., "Toxic," "Combustible").[18]

  • The date when waste was first added to the container.

Laboratories are permitted to temporarily store hazardous waste in designated areas known as Satellite Accumulation Areas (SAAs).[17][18]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]

  • Keep the waste container tightly sealed at all times, except when adding waste.[12] Using a funnel that is left in the opening is not considered a closed container and is a common violation.[5]

  • Ensure the container is stored in secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks.[12]

Laboratory personnel are not responsible for the final transport and disposal of hazardous waste. This must be handled by trained professionals.

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[14]

  • Follow their specific procedures for pickup requests, which may involve an online form or a direct call.

  • Do not allow hazardous waste to accumulate in the lab. It is best practice to schedule regular waste pickups.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for disposing of this compound.

G cluster_prep Preparation cluster_collection Waste Generation & Collection cluster_storage Temporary On-Site Storage cluster_disposal Final Disposal A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Generate Waste (Pure solid, solution, or contaminated material) C Step 2: Select Compatible Container (Sealable, screw-top lid) B->C D Step 3: Label Container ('Hazardous Waste', Full Chemical Name) C->D E Add Waste to Container D->E F Step 4: Store in SAA (At point of generation) E->F G Keep Container Closed & in Secondary Containment F->G H Is Container Full or No Longer in Use? G->H H->E No I Step 5: Contact EHS for Pickup H->I Yes J EHS Collects Waste for Licensed Disposal I->J

Caption: Disposal workflow for this compound.

Spill Management and Decontamination

In the event of a small spill, trained personnel may clean it up if they feel comfortable and safe doing so.[14]

  • Evacuate and Alert: Alert others in the immediate area.

  • PPE: Wear the PPE described in Step 1.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[3]

  • Collection: Place all spilled material and cleanup supplies (e.g., absorbent pads, contaminated gloves) into your hazardous waste container.[15]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response or EHS department.[14][15]

For routine decontamination of glassware, triple-rinse with a suitable solvent. The first rinse should be collected as hazardous waste. Subsequent rinses may be disposable as regular aqueous waste, but consult your institutional policy.[5]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that your vital research is conducted with the utmost responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel or specialized reagents like 1-Ethyl-1H-imidazole-5-carbaldehyde demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to build a culture of safety that is as robust as our science.

Hazard Assessment: Understanding the Compound

This compound is a solid organic compound featuring both an imidazole ring and an aldehyde functional group. A comprehensive risk assessment must consider the hazards associated with both moieties. While specific toxicological data for this exact compound is limited, the known hazards of its structural components provide a strong basis for establishing rigorous handling protocols.

The primary known hazard is that it is harmful if swallowed (Acute Toxicity 4, Oral).[1] However, the imidazole parent structure is classified as a corrosive material that can cause severe skin burns and eye damage.[2][3] Furthermore, related imidazole-carboxaldehydes are known to cause skin, eye, and respiratory irritation.[4][5] Therefore, we must operate under the assumption that this compound is, at a minimum, a significant irritant to the skin, eyes, and respiratory tract, and potentially corrosive upon prolonged contact.

Hazard Profile: this compound
CAS Number 842972-42-3
Molecular Formula C6H8N2O
Physical Form Solid
GHS Classification GHS07 (Exclamation Mark)
Signal Word: Warning
Hazard Statements H302: Harmful if swallowed[1]
Inferred Hazards Potential for serious eye irritation/damage, skin corrosion or irritation, and respiratory tract irritation based on related structures.[2][3][4][5][6]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][3][4]

Core Protective Equipment: A Multi-Layered Defense

Based on the hazard profile, a multi-layered PPE strategy is essential. All handling of this compound, especially outside of a sealed glovebox, must occur within a certified chemical fume hood to control exposure.[2][3]

Hand Protection

The primary defense against dermal exposure is the correct selection of gloves. Given the compound's heterocyclic nature and the potential for corrosivity, material compatibility is critical.

  • Recommended: Nitrile gloves. Nitrile provides good resistance against a broad range of chemicals, including bases and many organic compounds.[7] Always use a double-gloving technique, especially when handling larger quantities or for prolonged periods.

  • Not Recommended: Latex gloves. Latex offers poor protection against many organic chemicals and is not suitable for handling imidazole derivatives.[8]

  • Protocol: Before use, always inspect gloves for any signs of degradation or perforation. After handling is complete, remove the outer glove first, followed by the inner glove, using a technique that avoids skin contact with the contaminated outer surface. Wash hands thoroughly with soap and water after removing all PPE.[3][9]

Eye and Face Protection

Due to the risk of serious eye damage from solid particulates or accidental splashes of a solution, eye and face protection is non-negotiable.

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166, are required.[2][4]

  • Highly Recommended: For tasks with a higher risk of splashing (e.g., transferring solutions, preparing dilutions), a full-face shield must be worn in addition to chemical splash goggles.[8] Standard safety glasses do not offer adequate protection and are not a substitute.

Body Protection

To prevent contact with clothing and skin, appropriate body protection is essential.

  • Standard Use: A fully buttoned, long-sleeved laboratory coat should be worn at all times.

  • Enhanced Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing, a chemically resistant apron worn over the lab coat is required.[8] Ensure sleeves are tucked into gloves to prevent seepage.[8]

Respiratory Protection

All weighing and handling of the solid compound should be performed in a chemical fume hood to minimize inhalation risk.[2][3]

  • Standard Operations: If work is conducted entirely within a properly functioning chemical fume hood, specific respiratory protection is generally not required.[4]

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, respiratory protection is critical. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used by trained personnel during cleanup.[10]

Operational and Disposal Plans

A safe workflow encompasses not just the handling of the chemical, but the entire process from preparation to disposal.

PPE Selection and Use Workflow

The following decision tree illustrates a logical workflow for selecting the appropriate level of PPE for any given task involving this compound.

PPE_Selection_Workflow start Assess Task: Handling this compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood solid_or_solution Handling solid or solution? fume_hood->solid_or_solution Yes stop STOP Consult EHS. Do not proceed. fume_hood->stop No quantity Quantity > 5g or significant splash risk? solid_or_solution->quantity ppe_base Base PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat quantity->ppe_base No ppe_enhanced Enhanced PPE: - Base PPE + Face Shield + Chemical Resistant Apron quantity->ppe_enhanced Yes

Caption: PPE selection workflow for handling the chemical.

Donning and Doffing Protocol

Properly removing (doffing) PPE is as critical as putting it on (donning) to prevent cross-contamination.

  • Donning Order: Lab Coat -> Goggles/Face Shield -> Gloves (tuck sleeves into gloves).

  • Doffing Order (The "Dirty to Clean" Principle):

    • Step 1: Remove the chemical-resistant apron (if used).

    • Step 2: Remove the outer pair of gloves.

    • Step 3: Remove the face shield and goggles from the back.

    • Step 4: Remove the lab coat, turning it inside out as you remove it.

    • Step 5: Remove the inner pair of gloves.

    • Step 6: Immediately wash hands thoroughly with soap and water.

Contaminated PPE Disposal Plan

All disposable PPE used while handling this compound must be treated as hazardous waste.

Disposal_Workflow start Work Complete doff Doff PPE Following 'Dirty to Clean' Protocol start->doff segregate Place all disposable PPE into a labeled hazardous chemical waste container. doff->segregate seal Seal container when not in use. segregate->seal wash Perform Final Hand Hygiene seal->wash

Caption: Workflow for the disposal of contaminated PPE.

Emergency Procedures

In case of accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention if irritation or other symptoms develop.[2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

  • Spill: For a small spill within a fume hood, trained personnel wearing appropriate PPE may clean it up using an inert absorbent material. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[3]

By integrating these principles and procedures into your daily workflow, you ensure that your research environment remains safe, compliant, and conducive to discovery.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.